2-Chloro-N-(2,6-dimethylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQSNUTBWFFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061545 | |
| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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CAS No. |
1131-01-7 | |
| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-01-7 | |
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| Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | |
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| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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| Record name | 2-chloro-2',6'-dimethylacetanilide | |
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| Record name | 2-CHLORO-2',6'-ACETOXYLIDIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key chemical intermediate in the pharmaceutical industry. The document details its synthesis, physicochemical and spectroscopic properties, and safety information. Detailed experimental protocols for its preparation are provided, and key data is summarized in tabular format for ease of reference. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound, also known as 2-chloro-2',6'-dimethylacetanilide, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its most notable application is as a direct precursor in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] The synthesis of Lidocaine involves the nucleophilic substitution of the chlorine atom in this compound with diethylamine.[1] Beyond its role in Lidocaine synthesis, this compound serves as a versatile building block for the development of other active pharmaceutical ingredients and is a subject of interest in medicinal chemistry for the generation of new molecular entities.[1] Some studies have also indicated preliminary antimicrobial and analgesic activities of this compound, suggesting potential for further therapeutic exploration.[2]
Synthesis of this compound
The primary and most well-established method for the synthesis of this compound is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride byproduct.
A logical workflow for the synthesis is presented below:
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis in Glacial Acetic Acid
This protocol is adapted from a common laboratory procedure for the synthesis of the Lidocaine intermediate.[3]
-
Preparation: In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid. To this, carefully add 3.0 mL of 2,6-dimethylaniline.
-
Addition of Acylating Agent: In a separate 10-mL graduated cylinder, measure 2 mL of 2-chloroacetyl chloride and add it to the Erlenmeyer flask containing the 2,6-dimethylaniline and acetic acid solution.
-
Reaction Quenching and Precipitation: To the reaction mixture, add 25 mL of a 0.333 M aqueous sodium acetate (B1210297) solution. Follow this by the addition of 60 mL of cold water. Stir the mixture thoroughly for 10 minutes to ensure complete precipitation of the product.
-
Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis in 1,2-Dichloroethylene
This protocol provides an alternative solvent system for the synthesis.[4]
-
Dissolution: In a suitable reaction vessel, dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene.
-
Addition of Base: To the solution, add 1.6 L of a 1N aqueous sodium hydroxide (B78521) solution and stir the mixture.
-
Addition of Acylating Agent: Add 203 g of chloroacetyl chloride dropwise to the mixture over a period of 1.5 hours, maintaining the internal temperature between 20 and 35°C.
-
Reaction Completion: Continue stirring the mixture at the same temperature for an additional 1.5 hours.
-
Workup: Separate the organic layer from the aqueous layer. Concentrate the organic layer under reduced pressure to precipitate the product.
-
Isolation: Collect the precipitate by filtration and dry it under reduced pressure to obtain the final product.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO | [5] |
| Molecular Weight | 197.66 g/mol | [5] |
| Appearance | White to brown crystalline powder or needles | [6] |
| Melting Point | 150-151 °C | [6][7] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [6][8] |
| Solubility | Soluble in Chloroform, Methanol; Insoluble in water | [6][7][8] |
| Density | 1.1363 (rough estimate) | [8] |
Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.20 (m, 3H), 8.15 (br s, 1H) | [9] |
| Mass Spectrometry (ESI) | m/z 198 (M+H)⁺ | [9] |
| Infrared (IR) | Conforms to structure | [5] |
Safety and Handling
This compound is a chemical that requires careful handling. The following table summarizes its hazard classifications and necessary precautions.
| Hazard Category | Description | Reference |
| GHS Classification | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [10][11] |
| Signal Word | Warning | [10][12] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H302: Harmful if swallowed | [10][11][12][13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Biological Activity
While primarily recognized as a synthetic intermediate, some research suggests that this compound and related chloroacetamide derivatives may possess biological activity. Preliminary studies have indicated potential antimicrobial and analgesic properties.[2] A broader class of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been synthesized and shown to exhibit antibacterial and antifungal activity.[14] These findings open avenues for further investigation into the pharmacological potential of this compound beyond its current applications.
The general structure of biologically active chloroacetamides is depicted below, highlighting the key functional groups.
Conclusion
This compound is a fundamentally important molecule in pharmaceutical synthesis, particularly for the production of Lidocaine. Its synthesis is well-documented and achievable through robust and scalable methods. This guide has provided a detailed overview of its synthesis, physicochemical properties, and safety considerations, making it a valuable technical resource for professionals in the field. The preliminary indications of its own biological activity suggest that further research into this compound and its derivatives may be a fruitful area of investigation.
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. prepchem.com [prepchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound CAS#: 1131-01-7 [m.chemicalbook.com]
- 7. This compound | 1131-01-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. capotchem.com [capotchem.com]
- 12. echemi.com [echemi.com]
- 13. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ijpsr.info [ijpsr.info]
Spectroscopic Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of pharmaceuticals like Lidocaine.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework, respectively.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent/Frequency |
| 2.25 | s | 6H | - | 2 x Ar-CH₃ | CDCl₃ / 300 MHz[2] |
| 4.26 | s | 2H | - | -CH₂Cl | CDCl₃ / 300 MHz[2] |
| 7.05 - 7.20 (approx.) | m | 3H | - | Aromatic H | CDCl₃ / 400 MHz[3] |
| 8.0 (approx.) | br s | 1H | - | -NH- | CDCl₃ / 400 MHz[3] |
Note: Aromatic and amide proton shifts can vary. One source reports specific aromatic shifts at 6.65 ppm (t, 1H) and 6.95 ppm (d, 2H), but this pattern is less consistent with a 2,6-disubstituted phenyl ring structure.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 18.3 | 2 x Ar-CH₃ | CDCl₃[3] |
| 42.9 | -CH₂Cl | CDCl₃[3] |
| 127.5 | Aromatic CH (para) | CDCl₃[3] |
| 128.6 | Aromatic CH (meta) | CDCl₃[3] |
| 132.3 | Aromatic C (ipso, attached to N) | CDCl₃[3] |
| 135.2 | Aromatic C (ortho, attached to CH₃) | CDCl₃[3] |
| 164.5 | Carbonyl C=O | CDCl₃[3] |
Note: Specific peak assignments are based on predictive models and known chemical shift ranges. Spectra are available from various sources.[4]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
| 3250 - 3300 | Strong | N-H Stretch (Amide) | KBr-Pellet[5] |
| 3050 - 3100 | Medium | C-H Stretch (Aromatic) | KBr-Pellet[5] |
| 2950 - 2980 | Medium | C-H Stretch (Aliphatic, CH₃) | KBr-Pellet[5] |
| ~1660 | Strong | C=O Stretch (Amide I) | KBr-Pellet[5] |
| ~1530 | Strong | N-H Bend (Amide II) | KBr-Pellet[5] |
| ~770 | Strong | C-Cl Stretch | KBr-Pellet[5] |
Note: Spectra have been recorded using various techniques, including KBr-pellet, ATR-neat, nujol mull, and in the gas phase.[3][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data
| Technique | m/z (Mass/Charge) | Interpretation |
| ESI | 198.0677 | [M+H]⁺, Protonated molecule.[2][5] |
| EI | 197 | [M]⁺, Molecular ion.[7] |
| LC-MS/MS | 122.0965 | Fragment: [M - C₂H₂ClO + H]⁺ |
| LC-MS/MS | 107.0730 | Fragment: [C₇H₉N]⁺ |
| LC-MS/MS | 105.0699 | Fragment: [C₈H₉]⁺ |
Note: The fragmentation pattern is critical for structural confirmation. The Electrospray Ionization (ESI) data provides the exact mass of the protonated molecule, confirming its elemental composition.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following protocols are based on the instrumentation and techniques reported in public databases.[5][8]
Sample Preparation
The compound, a white or beige crystalline powder, was synthesized and purified according to established literature methods.[9][10] Purity was confirmed by melting point determination. For analysis, the sample was used as is or dissolved in an appropriate solvent.
NMR Spectroscopy Protocol
-
Instrumentation : Bruker AM-270 or similar 300-400 MHz NMR spectrometer.[5]
-
¹H NMR : The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum was recorded at ambient probe temperature. Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR : A solution of the sample in CDCl₃ was used. The spectrum was acquired with proton broadband decoupling. Chemical shifts were referenced to the CDCl₃ solvent peak (77.16 ppm).
IR Spectroscopy Protocol
-
Instrumentation : Bruker IFS 85 FT-IR spectrometer or Bruker Tensor 27 FT-IR with an ATR attachment.[5]
-
KBr-Pellet Method : A small amount of the sample was finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. The spectrum was recorded by passing an infrared beam through the pellet.
-
ATR-Neat Method : A small amount of the neat solid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was collected after applying pressure to ensure good contact.
Mass Spectrometry Protocol
-
Instrumentation : Q Exactive Plus Orbitrap (Thermo Scientific) coupled with a Liquid Chromatography (LC) system (LC-ESI-QFT) or a standard GC-MS system.[5]
-
LC-ESI-MS : The sample was dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the LC system. Separation was achieved on a C18 column. The eluent was introduced into the ESI source operating in positive ion mode. A collision energy of 30% (nominal) was used for fragmentation in MS/MS analysis.[5]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a pure compound.
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(1131-01-7) 13C NMR [m.chemicalbook.com]
- 5. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
- 7. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, including the widely used local anesthetic Lidocaine, possesses physicochemical properties that are critical to its handling, formulation, and reaction kinetics.[1] A thorough understanding of its solubility in different solvents is paramount for process optimization, purification, and the development of robust analytical methods. This technical guide provides a summary of the currently available solubility information for this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility.
Data Presentation: Solubility of this compound
Despite a comprehensive review of scientific literature, patents, and technical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound appears to be not publicly available. The information is currently limited to qualitative descriptions.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Water | Insoluble |
This table is based on information from multiple chemical supplier databases.
The hydrophobic nature of the 2,6-dimethylphenyl group contributes significantly to its low solubility in water and preferential solubility in organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for the quantitative determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, a standard for thermodynamic solubility measurement.
1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
-
Volumetric flasks and pipettes
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature, taking into account any dilution factors. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Crystal Structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-dimethylphenyl)acetamide, a member of the acetanilide (B955) family, is a compound of significant interest in medicinal and chemical research. Its structural characteristics, particularly in the solid state, provide crucial insights into its reactivity, stability, and potential biological interactions. This technical guide offers an in-depth analysis of the crystal structure of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow. The determination of its crystal structure is part of a broader investigation into the impact of substitutions on the solid-state geometry of acetanilides.[1]
Crystal Structure and Quantitative Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c.[2] The molecules within the crystal lattice are organized into chains through intermolecular N—H⋯O hydrogen bonding.[1][2]
A summary of the key crystallographic data and data collection parameters is provided in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂ClNO |
| Formula Weight | 197.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.766 (3) |
| b (Å) | 8.911 (2) |
| c (Å) | 8.538 (2) |
| β (°) | 99.00 (1) |
| Volume (ų) | 1034.4 (4) |
| Z | 4 |
| Temperature (K) | 300 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.7 |
| wR-factor (%) | 10.4 |
Data sourced from Gowda et al., Acta Crystallographica Section E, 2008.[1][2]
Table 2: Selected Bond Lengths and Angles
Detailed bond lengths and angles are available in the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 239631.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the compound to the final structural analysis.
Synthesis of this compound
The title compound was prepared following established literature methods for the synthesis of acetanilides.[1] A general and widely used method involves the N-acylation of 2,6-dimethylaniline.
Materials:
-
2,6-dimethylaniline
-
Chloroacetyl chloride
-
An appropriate solvent (e.g., glacial acetic acid, dichloromethane, or an aqueous basic solution)
-
A base (e.g., sodium acetate, sodium hydroxide, or pyridine) if necessary
Procedure:
-
2,6-dimethylaniline is dissolved in a suitable solvent.
-
The solution is cooled in an ice bath.
-
Chloroacetyl chloride is added dropwise to the cooled solution with constant stirring.
-
If required, a base is added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The crude product is isolated by filtration or extraction.
-
The isolated solid is washed with cold water to remove any water-soluble impurities.
-
The crude this compound is then purified by recrystallization.
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified compound at room temperature.[2]
Procedure:
-
The synthesized and purified this compound is dissolved in a minimal amount of absolute ethanol (B145695) with gentle warming to achieve saturation.
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at ambient temperature.
-
Over a period of several days, well-formed, colorless crystals of the title compound are formed.
X-ray Data Collection and Structure Determination
A single crystal of suitable size and quality was selected and mounted on a diffractometer for data collection.
Instrument: Stoe Stadi-4 diffractometer[1] Radiation Source: Graphite-monochromated Mo Kα radiation[1] Temperature: 300 K[1]
Data Collection:
-
Diffraction data were collected using ω-scans.
-
The collected data were processed, including corrections for Lorentz and polarization effects. An absorption correction was also applied.
Structure Solution and Refinement:
-
The crystal structure was solved using direct methods.
-
The structure was then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
-
The final structure was validated using standard crystallographic software.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process from synthesis to the final crystal structure analysis.
Caption: Experimental workflow for the determination of the crystal structure.
References
An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine.[1][2] This document details the compound's core physicochemical properties, reactivity profile with nucleophiles, and its degradation pathways under various stress conditions. Detailed experimental protocols for its primary reactions and for assessing its stability are provided for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as chloroaceto-2,6-xylidide, is a critical raw material in the pharmaceutical industry.[2] Its molecular structure, featuring a reactive chloroacetyl group and a stable N-(2,6-dimethylphenyl)amide moiety, dictates its chemical behavior. The high mobility of the chlorine atom makes the compound an excellent electrophile for reactions with various nucleophiles, which is fundamental to its use in synthetic chemistry.[1] Understanding its stability and reactivity is paramount for optimizing synthetic routes, ensuring the quality of active pharmaceutical ingredients (APIs), and defining appropriate storage and handling conditions.
Physicochemical Properties
The compound is typically a solid at room temperature, appearing as beige needles or crystalline powder.[3][4] It is generally insoluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[5] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1131-01-7 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO | [3][6] |
| Molecular Weight | 197.66 g/mol | [6] |
| Appearance | Beige needles or crystalline powder | [4] |
| Melting Point | 143-148 °C | [4][7] |
| 150-151 °C (lit.) | [5][8] | |
| Boiling Point | 316.8 °C at 760 mmHg | [4][7] |
| Density | 1.187 g/cm³ | [4][7] |
| Solubility | Insoluble in water; Soluble in Chloroform, Methanol | [5] |
Chemical Reactivity
The reactivity of this compound is dominated by two primary sites: the electrophilic carbon of the chloroacetyl group and the amide linkage.
Nucleophilic Substitution
The most significant reaction is the nucleophilic substitution of the chlorine atom.[1] The presence of the adjacent carbonyl group activates the C-Cl bond, making it highly susceptible to attack by nucleophiles. This reactivity is famously exploited in the synthesis of the local anesthetic Lidocaine, where diethylamine (B46881) acts as the nucleophile.[1][9] The reaction typically proceeds via an SN2 mechanism.
Caption: Reaction pathway for the synthesis of Lidocaine.
Hydrolysis of the Amide Linkage
The amide bond in the molecule can be cleaved through hydrolysis under both acidic and basic conditions.[1] This degradation pathway breaks the molecule into its constituent precursors: 2,6-dimethylaniline (B139824) and chloroacetic acid.[1] Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution where a hydroxide (B78521) ion attacks the carbonyl carbon.[1]
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. This compound | Reliable KSM [punagri.com]
- 3. CAS 1131-01-7: this compound [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 1131-01-7 [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Page loading... [guidechem.com]
- 8. N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7 [sigmaaldrich.com]
- 9. is.muni.cz [is.muni.cz]
Technical Guide: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7)
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 2-chloro-2',6'-acetoxylidide, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a direct precursor to several widely used therapeutic agents, most notably the local anesthetic and antiarrhythmic drug, Lidocaine, and the anti-anginal agent, Ranolazine.[3][4] This document provides a comprehensive technical overview of its chemical and physical properties, spectral data, synthesis protocols, and key applications, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is typically a beige to white or brown crystalline powder or needles at room temperature.[5][6][7] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as chloroform (B151607) and methanol.[8]
| Property | Value | References |
| CAS Number | 1131-01-7 | [2][9][10][11] |
| Molecular Formula | C₁₀H₁₂ClNO | [2][10][11] |
| Molecular Weight | 197.66 g/mol | [11] |
| Melting Point | 143-151 °C | [12] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [10] |
| Density | ~1.14 - 1.19 g/cm³ (Estimate) | [10] |
| Appearance | White to brown crystalline powder or needles | [6][7] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol | [8] |
Spectral Data Analysis
The structural identity of this compound is confirmed through various spectroscopic methods.
| Data Type | Key Features and Interpretation |
| ¹H NMR | In CDCl₃, the spectrum typically shows a singlet for the six protons of the two methyl groups at ~δ 2.25 ppm. The methylene (B1212753) protons of the chloroacetyl group appear as a singlet at ~δ 4.26 ppm. The aromatic protons appear in the region of δ 6.65-6.95 ppm, and the amide proton (NH) shows a singlet around δ 7.84 ppm.[13] |
| IR Spectroscopy | The IR spectrum displays characteristic absorption bands. A prominent peak for the C=O stretching of the amide group is observed around 1650 cm⁻¹. The N-H stretching vibration is typically seen in the region of 3000-3300 cm⁻¹.[1] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. The electron impact (EI) spectrum will show the molecular ion peak (M+), and the electrospray ionization (ESI) mass spectrum typically shows a peak corresponding to [M+H]⁺ at m/z 198.[13] |
Chemical Synthesis
The most common and industrially significant synthesis of this compound involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][14]
Synthesis Workflow
The following diagram illustrates the standard synthetic pathway from the starting materials to the final intermediate product.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. CAS 1131-01-7: this compound [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. This compound(1131-01-7) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved interpret this proton NMR spectrum and IR spectrum. | Chegg.com [chegg.com]
- 8. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. is.muni.cz [is.muni.cz]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Unveiling the Identity of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This document provides a detailed overview of its synonyms, chemical properties, and its critical role as a versatile intermediate in the synthesis of various pharmaceutical compounds.
Chemical Identity and Synonyms
This compound, with the CAS number 1131-01-7, is a crucial building block in organic synthesis.[1][2] A comprehensive list of its synonyms is provided below to aid in its identification across various databases and publications.
| Common Synonyms | IUPAC Name |
| alpha-Chloro-2,6-dimethylacetanilide[1][3] | This compound[3] |
| Chloroacet-2,6-xylidide[1] | |
| 2-Chloro-2',6'-acetoxylidide[2][3] | |
| N-(2,6-dimethylphenyl)chloroacetamide[3] | |
| N-Chloroacetyl-2,6-dimethylaniline[2][3] | |
| 1-Chloroacetylamino-2,6-dimethylbenzene[2][4] | |
| Chloroacetamido-2,6-xylidine[2][3] | |
| Lidocaine EP Impurity H[3][5] | |
| Ranolazine Impurity II[4] | |
| n-Chloroacetyl-2,6-xylidine[4] |
Physicochemical Properties
This compound typically presents as beige needles or a crystalline powder.[5][6] Its molecular formula is C10H12ClNO, and it has a molecular weight of 197.66 g/mol .[4]
Role in Pharmaceutical Synthesis
This compound is a well-established and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][7] Its chemical structure allows for further molecular elaborations to produce complex drug molecules.
Synthesis of Lidocaine
One of the most notable applications of this compound is in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[7] The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by diethylamine.
A simplified workflow for the synthesis of Lidocaine from 2,6-dimethylaniline (B139824) is presented below.
References
- 1. This compound | Reliable KSM [punagri.com]
- 2. CAS 1131-01-7: this compound [cymitquimica.com]
- 3. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1131-01-7 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 1131-01-7 | Benchchem [benchchem.com]
In-Depth Technical Guide on the Biological Activity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their documented biological effects, including antimicrobial, anticancer, and herbicidal properties. The core of this document is the presentation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this area. The parent compound, this compound, is a well-known intermediate in the synthesis of the local anesthetic Lidocaine and the antianginal drug Ranolazine, highlighting the pharmaceutical relevance of this chemical scaffold.[1]
Antimicrobial Activity
While specific data for this compound is limited, studies on closely related N-substituted-2-chloroacetamides have demonstrated significant antimicrobial potential. The presence of the chloroacetamide moiety is crucial for activity, with derivatives showing efficacy against a range of bacteria and fungi.
Antibacterial Activity
N-(substituted phenyl)-2-chloroacetamides have been shown to be effective against both Gram-positive and Gram-negative bacteria. The substitution pattern on the phenyl ring plays a significant role in the observed activity.
Table 1: Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamide Derivatives
| Compound | Substitution on Phenyl Ring | Test Organism | MIC (μg/mL) | Reference |
| 2-chloro-N-phenylacetamide | - | Staphylococcus aureus | 128 - 256 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 128 - 256 | [2] | ||
| Escherichia coli | 256 - 512 | [2] | ||
| 2-chloro-N-(4-fluorophenyl)acetamide | 4-F | S. aureus | 64 - 128 | [2] |
| MRSA | 64 - 128 | [2] | ||
| E. coli | 128 - 256 | [2] | ||
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Cl | S. aureus | 64 - 128 | [2] |
| MRSA | 64 - 128 | [2] | ||
| E. coli | 128 - 256 | [2] | ||
| 2-chloro-N-(3-bromophenyl)acetamide | 3-Br | S. aureus | 64 - 128 | [2] |
| MRSA | 64 - 128 | [2] | ||
| E. coli | 128 - 256 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antifungal Activity
The antifungal properties of 2-chloro-N-phenylacetamide derivatives have been investigated against various pathogenic yeasts and molds.
Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide
| Test Organism | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [3][4] |
| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 | [3][4] |
| Candida tropicalis | 16 - 256 | - | [5][6] |
| Aspergillus flavus | 16 - 256 | 32 - 512 |
Note: MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a specified reduction (commonly ≥99.9%) in the initial inoculums.
Anticancer Activity
Several studies have explored the cytotoxic effects of 2-chloro-N-arylacetamide derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis.
Table 3: Cytotoxic Activity of 2-chloro-N-arylacetamide Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 4.76 | [7] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 85 | [1] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide | MCF-7 (Breast Cancer) | >100 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Herbicidal Activity
Chloroacetamide herbicides are widely used for weed control in agriculture.[8] Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[8] A sensitive assay for chloroacetamide-type herbicidal activity is based on the inhibition of oleic acid incorporation into the sporopollenin (B1173437) of the green alga Scenedesmus acutus.[9]
Table 4: Herbicidal Activity of Chloroacetamide Derivatives against Scenedesmus acutus
| Compound | I50 (μM) |
| Metazachlor | ~0.1 |
| Alachlor | ~0.2 |
| Metolachlor | ~0.3 |
| Butachlor | ~0.15 |
| Cafenstrole | ~0.05 |
| Fluthiamid | ~0.1 |
| Dimethenamid | ~0.25 |
| Mefenacet | ~0.4 |
Note: I50 is the concentration required to cause 50% inhibition of a specific process.
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of N-substituted-2-chloroacetamides involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride.
Protocol 1: Synthesis of N-Aryl-2-chloroacetamides
-
Dissolve the desired substituted aniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, dichloromethane).
-
Add a base (e.g., sodium acetate, triethylamine) (1.1 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2-chloroacetamide.
Antimicrobial Susceptibility Testing
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism and medium, no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Cytotoxicity Assay
Protocol 3: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
In silico studies suggest that the antifungal activity of 2-chloro-N-phenylacetamide may involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[5][6] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, ultimately leading to cell death.
Herbicidal Mechanism of Action
Chloroacetamide herbicides act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[8] This is achieved through the covalent binding of the herbicide to a cysteine residue in the active site of VLCFA-elongase enzymes.[10] The inhibition of VLCFA synthesis disrupts the formation of cell membranes and other essential cellular components, leading to the death of the weed.
Conclusion
Derivatives of this compound exhibit a diverse and potent range of biological activities. Their documented antimicrobial, anticancer, and herbicidal properties make them a promising scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of their biological profile, supported by quantitative data and detailed experimental protocols. Further research, particularly focusing on structure-activity relationships and in vivo efficacy, is warranted to fully exploit the potential of this class of compounds.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-N-(2,6-dimethylphenyl)acetamide as a precursor in medicinal chemistry
An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a Precursor in Medicinal Chemistry
Executive Summary
This compound, also known as chloroaceto-2,6-xylidide, is a pivotal chemical intermediate in the landscape of modern pharmaceutical manufacturing.[1][2] Its stable structure and reactive chloroacetyl group make it an exceptionally versatile precursor for the synthesis of a wide array of therapeutic agents.[3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a primary focus on its role in the production of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2][4] Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a resource for researchers, scientists, and professionals in drug development.
The most common and well-established method for synthesizing this compound is through the N-acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2] This nucleophilic substitution reaction is typically carried out in a suitable solvent like glacial acetic acid, with a base such as sodium acetate (B1210297) added to neutralize the hydrochloric acid byproduct.[5][6][7]
Experimental Protocol: Synthesis from 2,6-dimethylaniline
This protocol is a synthesized representation of common laboratory procedures.[5][7][8][9][10]
Materials:
-
2,6-dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl Chloride
-
Sodium Acetate
-
Water
-
125-mL Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel for vacuum filtration
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 24.4 mmol) in glacial acetic acid (e.g., 15 mL).[7]
-
Cool the solution to approximately 10°C in an ice bath while stirring.[8]
-
Slowly add chloroacetyl chloride (e.g., 25.1 mmol) dropwise to the cooled solution, maintaining the temperature below 10°C.[8][11]
-
After the addition is complete, continue stirring for an additional 30 minutes.[8]
-
Prepare a solution of sodium acetate (e.g., 15 g) in water (e.g., 75 mL) and add it to the reaction mixture.[8] Precipitation of the product should occur almost instantaneously.[7][9]
-
Stir the resulting suspension thoroughly with approximately 60 mL of cold water for 10 minutes.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[7]
-
Wash the filter cake with copious amounts of cold water to remove residual acetic acid and salts.[10]
-
Press the product as dry as possible. The resulting this compound can be used immediately in subsequent steps or dried for storage.[7][9]
Quantitative Data for Synthesis
The following table summarizes typical reactant quantities and reported yields for the synthesis of the title compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Example Quantity | Reported Yield | Reference |
| 2,6-dimethylaniline | 121.18 | 1.0 | 2.9 g (24.4 mmol) | - | [7] |
| Chloroacetyl chloride | 112.94 | ~1.03 | 2.85 g (25.1 mmol) | - | [7] |
| This compound | 197.66 | - | - | 89% | [12] |
Synthesis Workflow
The synthesis can be visualized as a straightforward acylation reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 3. CAS 1131-01-7: this compound [cymitquimica.com]
- 4. apicule.com [apicule.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. is.muni.cz [is.muni.cz]
- 9. lgrossheny.free.fr [lgrossheny.free.fr]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-dimethylaniline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the production of pharmaceuticals such as the local anesthetic Lidocaine and the antianginal agent Ranolazine.[1][2] The synthesis involves the N-acylation of 2,6-dimethylaniline (B139824) with a chloroacetylating agent.
Chemical Reaction and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent (typically chloroacetyl chloride). This is followed by the elimination of a leaving group (chloride ion) to form the stable amide product.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The efficiency of the synthesis can vary based on the chosen solvent, base, and reaction conditions. Below is a summary of reported yields and physical properties.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO | [3] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| Melting Point | 143-151 °C | [4][5][6] |
| Appearance | Beige needles or crystalline powder | [5][6] |
| Purity (Assay) | ≥97.5% (HPLC), 99% | [4][6] |
| Reported Yields | 40% - 95% | [7][8] |
Detailed Experimental Protocols
Two common protocols for the synthesis are provided below, one utilizing glacial acetic acid and the other a biphasic system with 1,2-dichloroethylene and sodium hydroxide (B78521).
Protocol 1: Synthesis in Glacial Acetic Acid
This is a widely cited method for laboratory-scale synthesis.[2][9][10][11]
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[11]
-
While stirring, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the solution.[11]
-
To this mixture, add a solution of sodium acetate (prepared by dissolving an appropriate amount in water, e.g., 25 mL of a half-saturated solution).[11] The product will precipitate almost immediately.
-
Stir the mixture thoroughly with approximately 60 mL of cold water.[11]
-
Cool the flask in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[8][11]
-
Wash the filter cake with several portions of cold water to remove any remaining acetic acid and salts.[11]
-
Press the product as dry as possible on the funnel and then allow it to air-dry.
Protocol 2: Biphasic Synthesis
This method offers a high yield and is suitable for larger-scale preparations.[7]
Materials:
-
2,6-Dimethylaniline (also known as 2,6-xylidine)
-
Chloroacetyl chloride
-
1,2-Dichloroethylene
-
1N Sodium hydroxide solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 182 g of 2,6-dimethylaniline in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.[7]
-
Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir vigorously.[7]
-
Over a period of 1.5 hours, add 203 g of chloroacetyl chloride dropwise, maintaining the internal temperature between 20 and 35°C.[7]
-
Continue stirring the mixture at this temperature for an additional 1.5 hours.[7]
-
Transfer the reaction mixture to a large separatory funnel and allow the layers to separate.
-
Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.[7]
-
The resulting precipitate is collected by filtration and dried under reduced pressure to yield the final product.[7] A yield of up to 95% has been reported with this method.[7]
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound is outlined below.
Caption: General workflow for the synthesis and analysis of the target compound.
Safety Precautions
-
2,6-Dimethylaniline: This compound is toxic and can be readily absorbed through the skin.[9][11] Always wear gloves and handle it in a well-ventilated fume hood.
-
Chloroacetyl chloride: This reagent is toxic, corrosive, and a lachrymator (causes tearing).[9] It should be handled with extreme care, wearing appropriate personal protective equipment (gloves, safety goggles) and always within a fume hood.
-
Glacial Acetic Acid: This is a corrosive liquid that can cause severe burns.[11] Handle with care.
-
Solvents: Organic solvents like 1,2-dichloroethylene should be handled in a fume hood due to their volatility and potential toxicity.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. is.muni.cz [is.muni.cz]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. N-(2,6-二甲基苯基)氯乙酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1131-01-7 [chemicalbook.com]
- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. prepchem.com [prepchem.com]
- 8. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Determination of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of pharmaceuticals such as Lidocaine and Ranolazine, requires accurate and precise analytical methods for its determination.[1][2] These methods are crucial for quality control, impurity profiling, and stability testing in drug development and manufacturing. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. Its robustness and ease of use make it suitable for quality control laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information, making it a powerful tool for the identification and quantification of this compound, particularly for volatile impurities and in complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for the determination of trace levels of this compound, for instance, as a process impurity in active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the different analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL | 0.077 ppm |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 ng/mL | 0.258 ppm |
| Linearity Range | 0.5 - 100 µg/mL | 0.5 - 100 ng/mL | 0.258 - 1.141 ppm |
| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 96.2 - 99.2% |
| Precision (%RSD) | < 2% | < 5% | < 1.3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound.
a. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
b. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
c. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
d. Analysis and Quantification
Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound based on its retention time. Quantify the analyte by comparing its peak area with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of this compound.
a. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Methanol (B129727) or other suitable solvent
-
This compound reference standard
b. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
c. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in methanol to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.
d. Analysis and Quantification
Inject the prepared solutions into the GC-MS. Identify the analyte by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in the mass spectrum and compare it to a calibration curve.
References
Application Notes and Protocols: 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a Herbicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a key intermediate in the synthesis of chloroacetamide herbicides. This document details the synthetic protocols, mechanism of action, and herbicidal efficacy of derivatives, supported by quantitative data and visual diagrams.
Introduction
This compound, a member of the chloroacetamide chemical class, is a versatile intermediate primarily utilized in the synthesis of agrochemicals, specifically pre-emergent herbicides.[1] Its utility stems from the reactive chloroacetyl group, which can readily undergo nucleophilic substitution to introduce a variety of functional groups, leading to the generation of a diverse library of potential herbicidal compounds.[2] The resulting chloroacetamide herbicides are highly effective against annual grasses and some broadleaf weeds in a range of major crops.[1]
The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][3] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin, and their disruption leads to impaired cell division and ultimately, plant death.[3][4]
Synthesis of this compound
The synthesis of the title compound is typically achieved through the acylation of 2,6-dimethylaniline (B139824) with a chloroacetylating agent. Several methods have been reported, with variations in solvents, bases, and chloroacetylating agents.
Experimental Protocol 1: Synthesis using Chloroacetyl Chloride
Materials:
-
2,6-dimethylaniline (2,6-xylidine)
-
Chloroacetyl chloride
-
1,2-dichloroethylene
-
1N Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Standard laboratory glassware and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 182 g of 2,6-dimethylaniline in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.
-
Add 1.6 L of a 1N aqueous sodium hydroxide solution to the mixture and stir vigorously.
-
Cool the mixture and add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[5]
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.[5]
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting precipitate is collected by filtration.
-
Dry the solid product under reduced pressure to obtain this compound. A yield of 95% has been reported for this method.[5]
Experimental Protocol 2: Synthesis using Chloroacetic Anhydride (B1165640)
Materials:
-
2,6-dimethylaniline
-
Chloroacetic anhydride
-
Various organic solvents (e.g., water, dichloromethane, ethyl acetate)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (1 mmol) in the chosen solvent (1 mL).
-
Add chloroacetic anhydride (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours (or until completion as monitored by TLC).[6]
-
Upon completion, the reaction mixture is worked up to isolate the product. For the reaction in water, filtration and washing with water can yield the pure product.[6]
Data Presentation: Synthesis Yields
| Protocol | Chloroacetylating Agent | Solvent(s) | Base | Reaction Time | Reported Yield (%) | Reference |
| 1 | Chloroacetyl chloride | 1,2-dichloroethylene, Water | Sodium hydroxide | 3 hours | 95 | [5] |
| 2 | Chloroacetic anhydride | Water | None specified | 30 min | 90 | [6] |
| 2a | Chloroacetyl chloride | Ethyl acetate | None specified | 3 hours | 93 | [7] |
Synthesis of Herbicidal Derivatives
The chlorine atom in this compound is a good leaving group, allowing for nucleophilic substitution to create a variety of N-substituted acetamide (B32628) derivatives with potential herbicidal activity.
General Experimental Protocol: N-alkylation/arylation
-
Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., potassium carbonate, sodium hydride) to the solution.
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol).
-
Heat the reaction mixture to an appropriate temperature and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Mechanism of Action: Inhibition of VLCFA Synthesis
Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[1][3] This inhibition occurs at the level of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[3] The elongase complex catalyzes the addition of two-carbon units from malonyl-CoA to an existing fatty acid chain.
The herbicidal activity of chloroacetamides is attributed to their ability to covalently bind to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups.[8][9] This binding is thought to occur at a cysteine residue in the active site of one of the enzymes in the VLCFA elongase complex, leading to irreversible inhibition.[8]
Herbicidal Efficacy Data
The efficacy of chloroacetamide herbicides is dependent on the specific chemical structure of the derivative. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate structural features with herbicidal activity.
Data Presentation: Herbicidal Activity of Chloroacetamide Derivatives
| Compound | Target Weed Species | Efficacy Measurement | Value | Reference |
| Metazachlor | Cucumis sativus (cucumber) | IC50 (VLCFA formation) | 10 - 100 nM | [1] |
| Metazachlor | Hordeum vulgare (barley) | IC50 (VLCFA formation) | 10 - 100 nM | [1] |
| Acetochlor | Anagallis arvensis | EC50 | (Standard for comparison) | [6] |
| Compound 2* | Anagallis arvensis | EC50 | > Acetochlor | [6] |
| Compound 4** | Lolium temulentum | EC50 | < Acetochlor | [6] |
| Compound 6*** | Anagallis arvensis | EC50 | > Acetochlor | [6] |
| Compound 8**** | Lolium temulentum | EC50 | < Acetochlor | [6] |
* 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide ** 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide *** 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide **** 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide
Experimental Workflow: From Synthesis to Efficacy Testing
The development of new herbicidal derivatives from this compound follows a logical workflow from chemical synthesis to biological evaluation.
Conclusion
This compound is a valuable intermediate for the synthesis of a wide range of chloroacetamide herbicides. The straightforward synthesis of the intermediate and the facile introduction of diverse substituents allow for the generation of novel compounds with potent herbicidal activity. The well-characterized mode of action, inhibition of VLCFA synthesis, provides a clear target for rational herbicide design and optimization. The protocols and data presented herein serve as a foundational resource for researchers in the field of agrochemical discovery and development.
References
- 1. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 5. Quantitative Structure-Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chloroacetamide Mode of Action, II: Inhibition of Very Lo... [degruyterbrill.com]
Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and data for the laboratory use of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7), a key intermediate in the synthesis of various pharmaceuticals.[1][2]
Compound Information
-
IUPAC Name: this compound[2]
-
Synonyms: 2-Chloro-2',6'-acetoxylidide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine (B1675312) EP Impurity H, Chloroacet-2,6-xylidide[3]
-
Molecular Formula: C₁₀H₁₂ClNO[4]
-
Molecular Weight: 197.66 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Melting Point | 150-151 °C | [5] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [1][5] |
| Appearance | White to brown crystalline powder or needles | [6][7] |
Spectroscopic Data
Key spectroscopic data for this compound are summarized in Table 2.
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectrum available | [8] |
| Infrared (IR) | Conforms to structure | [6][9][10] |
| Mass Spectrometry (MS) | Spectrum available | [10] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification:
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
-
May cause respiratory irritation.[11]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,6-dimethylaniline (B139824) and chloroacetyl chloride.[12][13]
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[13]
-
Cool the solution to 10°C in an ice bath.[12]
-
Slowly add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the stirred solution.[13]
-
After the addition is complete, add a solution of 15 g of sodium acetate in 75 mL of water.[12]
-
A precipitate of this compound will form.
-
Stir the mixture thoroughly with 60 mL of cold water.[13]
-
Collect the product by vacuum filtration using a Büchner funnel.[13]
-
Press the solid as dry as possible on the funnel. The product can be used immediately in the next step or dried for storage.
Application: Synthesis of Lidocaine
This protocol details the synthesis of the local anesthetic Lidocaine using this compound as the starting material.[12][13]
Materials:
-
This compound
-
3 M Hydrochloric acid
-
3 M Sodium hydroxide (B78521)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and vacuum flask
Procedure:
-
In a 50-mL round-bottom flask, place the dried this compound (assume 0.03 mol from the previous step).[12]
-
Add 25 mL of toluene and 7.5 mL (5.29 g, 72.5 mmol) of diethylamine.[6][13]
-
Reflux the mixture for one hour.[6]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer four times with 50-mL portions of water to remove diethylamine hydrochloride and excess diethylamine.[6]
-
Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid.[13]
-
Wash the organic layer once with 20 mL of water.[13]
-
Combine the aqueous extracts in an Erlenmeyer flask and cool to 10°C in an ice bath.
-
Neutralize the aqueous solution by adding 3 M sodium hydroxide in portions while stirring and maintaining the temperature below 20°C.[6]
-
The product, Lidocaine, will separate as a granular white solid.
-
Collect the product by vacuum filtration, wash with cold water, and air dry.[6]
Application: Synthesis of a Ranolazine Intermediate
This protocol describes the synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide, a key intermediate for the antianginal drug Ranolazine.[14]
Materials:
-
This compound
-
Potassium carbonate (optional)
-
Demineralized water
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Method A (with excess piperazine):
-
In a round-bottom flask, reflux a mixture of 25g (0.13 mol) of this compound and 36g (0.42 mol) of piperazine in 75 mL of ethanol for 3 hours.[14]
-
After completion (monitored by TLC), dilute the reaction mass with 200 mL of demineralized water and cool to 10°C.[14]
-
Filter the mixture. Adjust the pH of the filtrate to 11.0 with aqueous ammonia (B1221849) solution and extract with dichloromethane.[14]
-
-
Method B (with base):
-
In a round-bottom flask, reflux a stirred mixture of 25g (0.13 mol) of this compound, 25g (0.29 mol) of piperazine, and 25g (0.18 mol) of potassium carbonate in 75 mL of ethanol for 1 hour.[14]
-
After completion (monitored by TLC), dilute the reaction mass with 200 mL of demineralized water, cool, and filter.[14]
-
Extract the total filtrate with dichloromethane.
-
-
Work-up for both methods:
-
Wash the combined organic layers with demineralized water.
-
Distill the solvent completely to obtain the product.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound by reverse-phase HPLC.[15] Method optimization and validation are required for specific applications.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reverse-phase column (e.g., Newcrom R1, C18).[15]
Mobile Phase:
-
A mixture of acetonitrile (B52724) (MeCN) and water.[15]
-
An acid, such as phosphoric acid or formic acid (for MS compatibility), is typically added.[15]
General Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.
-
-
Analysis: Inject the prepared sample and standard solutions. Identify the peak corresponding to this compound by comparing the retention time with that of a standard. Quantify the analyte using a calibration curve generated from the standard solutions.
References
- 1. This compound | 1131-01-7 [chemicalbook.com]
- 2. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CAS 1131-01-7: this compound [cymitquimica.com]
- 5. This compound CAS#: 1131-01-7 [m.chemicalbook.com]
- 6. The preparation of lidocaine - ProQuest [proquest.com]
- 7. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound(1131-01-7) 1H NMR [m.chemicalbook.com]
- 9. This compound(1131-01-7) IR Spectrum [chemicalbook.com]
- 10. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. is.muni.cz [is.muni.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Process For Preparing Ranolazine" [quickcompany.in]
- 15. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a pivotal intermediate in organic synthesis. The document details its primary role in the production of pharmaceuticals, most notably the local anesthetic lidocaine (B1675312), and touches upon its utility in the synthesis of other bioactive molecules. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate understanding and replication in a laboratory setting.
Introduction: A Versatile Synthetic Intermediate
This compound, also known as α-chloro-2,6-dimethylacetanilide, is a valuable building block in organic synthesis.[1] Its significance is primarily linked to its role as a key precursor in the manufacturing of several important pharmaceuticals.[1][2] The reactivity of the carbon-chlorine bond allows for a variety of nucleophilic substitution reactions, making it a versatile reagent for creating a library of N-aryl acetamide (B32628) derivatives.[1][3] The high mobility of the chlorine atom makes these chloroacetamide compounds excellent electrophiles for reactions with various nucleophiles.[1]
Primary Application: Synthesis of Lidocaine
The most prominent and well-documented application of this compound is in the synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), a widely used local anesthetic and Class Ib antiarrhythmic drug.[1][2][4] The synthesis is a robust two-step process.[1] The first step involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to yield this compound.[4] The subsequent step is a nucleophilic substitution of the chlorine atom by diethylamine (B46881) to form lidocaine.[1][4] This final step is an SN2 displacement, which is facilitated by the adjacent carbonyl group.[5]
Caption: Synthetic pathway for Lidocaine from 2,6-Dimethylaniline.
The following protocols are compiled from various established laboratory procedures.[5][6][7][8]
Step 1: Synthesis of this compound
-
In a suitable flask, dissolve 2,6-dimethylaniline in glacial acetic acid.[5][7]
-
Slowly add chloroacetyl chloride to the solution while stirring.[6][7] The reaction is a selective substitution at the acyl carbon.[9]
-
Add a solution of sodium acetate in water to the reaction mixture.[5][6] This will cause the precipitation of the product.[8]
-
Cool the mixture and collect the solid product by vacuum filtration.[5][7]
-
Wash the product with cold water and press as dry as possible.[7][8]
Step 2: Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)
-
Suspend the crude this compound in toluene in a round-bottom flask.[6][10]
-
Reflux the reaction mixture for a period of 1.5 to 4 hours.[6][10]
-
After cooling, the precipitated diethylammonium (B1227033) chloride is removed by filtration.[6]
-
The toluene filtrate is then washed with water to remove any remaining diethylamine hydrochloride and excess diethylamine.[8]
-
The organic layer is extracted with hydrochloric acid, and the aqueous extract is then cooled.[7][8]
-
The aqueous solution is made basic by the addition of sodium hydroxide, which precipitates the lidocaine base.[8][9]
-
The solid lidocaine is collected by vacuum filtration, washed with cold water, and dried.[8]
The following table summarizes typical reactant quantities and expected yields based on published procedures.
| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Solvent/Reagent | Solvent/Reagent Quantity | Product | Theoretical Yield | Reported Yield | Melting Point (°C) | Reference |
| 1 | 2,6-Dimethylaniline | 3.0 mL (24.4 mmol) | Chloroacetyl chloride | 2.0 mL (25.1 mmol) | Glacial Acetic Acid / aq. Sodium Acetate | 15 mL / 25 mL | This compound | - | - | 143-150 | [8][11] |
| 2 | This compound | 0.902 g | Diethylamine | 1.4 g | Toluene | 15 mL | Lidocaine | - | 71.1% (based on 2,6-dimethylaniline) | 64-69 | [8][12] |
| 2 | This compound | 0.03 mol | Diethylamine | 0.09 mol | Toluene | 150 mL | Lidocaine | - | - | 67-69 | [6] |
Other Applications in Organic Synthesis
While the synthesis of lidocaine is its most notable application, this compound serves as a precursor for other important molecules.
This compound is a key starting material for the anti-anginal drug Ranolazine.[1] The synthesis involves the reaction of this compound with a piperazine (B1678402) derivative.
An analog of this compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, known as Dimethachlor, is utilized as a herbicide.[1] This highlights how modifications to the core structure can lead to compounds with different biological activities.[1] The general class of N-aryl 2-chloroacetamides has been investigated for various antimicrobial applications, including as herbicides and fungicides.[13][14]
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1131-01-7: this compound [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cerritos.edu [cerritos.edu]
- 6. is.muni.cz [is.muni.cz]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Virtual Lab 2 - Synthesis of Lidocaine [qub.ac.uk]
- 11. 135440100 [thermofisher.com]
- 12. Solved Synthesis of | Chegg.com [chegg.com]
- 13. ijpsr.info [ijpsr.info]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a precise and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This compound is a significant intermediate in pharmaceutical synthesis and is also known as a related compound of Lidocaine. The described method is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for an isocratic RP-HPLC method, complete with system suitability parameters and validation data.
Chromatographic Conditions
A reliable HPLC method for the analysis of this compound has been established using a C18 stationary phase with a buffered mobile phase. The alkaline condition of the mobile phase ensures good peak shape and retention for the analyte.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | HALO® Elevate C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Potassium Phosphate (B84403) Buffer (pH 8.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Potassium Phosphate Buffer (0.05 M, pH 8.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 8.0 with a suitable base such as a dilute sodium hydroxide (B78521) solution.
-
Mobile Phase: Mix acetonitrile and the prepared 0.05 M potassium phosphate buffer in a 30:70 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute the sample with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method was validated for linearity, accuracy, and precision. The results are summarized in the following tables.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | 0.9995 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.5 | 1.1 |
| 25 | 100.2 | 0.9 |
| 40 | 99.8 | 1.0 |
Table 5: Precision
| Precision Level | Concentration (µg/mL) | % RSD of Peak Area |
| Repeatability (n=6) | 25 | 0.9 |
| Intermediate Precision (n=6, different day, different analyst) | 25 | 1.3 |
Table 6: Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Workflow Diagram
The following diagram illustrates the analytical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis in the pharmaceutical industry. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers and analysts.
Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Lidocaine, a widely used local anesthetic, from its key intermediate, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The synthesis is a well-established two-step process involving the acylation of 2,6-dimethylaniline (B139824) followed by nucleophilic substitution with diethylamine (B46881).
Introduction
Lidocaine is a crucial pharmaceutical agent used for local anesthesia and as an antiarrhythmic drug.[1][2] Its synthesis is a common example in medicinal and organic chemistry, illustrating fundamental reactions such as nucleophilic acyl substitution and nucleophilic alkyl substitution. The intermediate, this compound, is a cornerstone of this process, and its purity is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).[1][3] This document outlines the synthetic route and provides detailed protocols for laboratory-scale preparation.
Reaction Scheme
The overall synthesis of Lidocaine from 2,6-dimethylaniline can be depicted in two main steps:
-
Step 1: Synthesis of this compound. This step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base and a suitable solvent.[1][4]
-
Step 2: Synthesis of Lidocaine. The intermediate, this compound, is then reacted with diethylamine to yield Lidocaine.[4][5]
Quantitative Data Summary
The following tables summarize the typical reactants, their quantities, and expected yields for each step of the Lidocaine synthesis.
Table 1: Synthesis of this compound
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| 2,6-Dimethylaniline | 121.18 | 24.4 mmol | 3.0 mL (2.9 g)[2] |
| Chloroacetyl Chloride | 112.94 | 25.1 mmol | 2.0 mL (2.85 g)[2] |
| Glacial Acetic Acid | 60.05 | - | 15 mL[2] |
| Sodium Acetate (B1210297) | 82.03 | - | 25 mL (half-saturated aq. solution)[2] |
| Product: this compound | 197.67 | Theoretical Yield: ~4.82 g |
Table 2: Synthesis of Lidocaine
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| This compound | 197.67 | ~20.7 mmol | 4.1 g (from previous step) |
| Diethylamine | 73.14 | 72.5 mmol | 7.5 mL (5.29 g)[2] |
| Toluene (B28343) | 92.14 | - | 25 mL[2] |
| Product: Lidocaine | 234.34 | Reported Yield: 4.1 g (71.1%) [2] | |
| Melting Point | 64-66 °C (crude), 65-67 °C (recrystallized) [2] |
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[2][4][6]
Materials:
-
2,6-Dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl Chloride
-
Sodium Acetate (half-saturated aqueous solution)
-
Cold Water
-
Erlenmeyer flask (125 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
In a 125-mL Erlenmeyer flask, add 15 mL of glacial acetic acid to 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline.[2]
-
With stirring, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the mixture.[2]
-
To the reaction mixture, add 25 mL of a half-saturated aqueous sodium acetate solution. Precipitation of the amide product should be nearly instantaneous.[2]
-
Stir the mixture thoroughly with 60 mL of cold water.[2]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the product with several portions of cold water to remove any remaining acetic acid and salts.[7]
-
Press the product as dry as possible on the filter paper. The crude this compound can be used directly in the next step.[2]
Step 2: Synthesis of Lidocaine
This protocol details the conversion of the intermediate to Lidocaine.[2][4]
Materials:
-
Crude this compound (from Step 1)
-
Diethylamine
-
Toluene
-
3 M Hydrochloric Acid
-
3 M Sodium Hydroxide (B78521)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the dried this compound into a 50-mL round-bottom flask.[2]
-
Add 25 mL of toluene and 7.5 mL (5.29 g, 72.5 mmol) of diethylamine to the flask.[2]
-
Attach a reflux condenser and heat the mixture under reflux for 60-90 minutes.[2][6]
-
After reflux, cool the reaction mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and wash it four times with 50-mL portions of water to remove excess diethylamine and diethylamine hydrochloride.[2]
-
Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid.[2]
-
Combine the aqueous extracts in an Erlenmeyer flask and cool it in an ice bath to below 10 °C.[2]
-
Slowly add 3 M sodium hydroxide with stirring, keeping the temperature below 20 °C, until the solution is strongly basic. The Lidocaine product will precipitate as a white solid.[2]
-
Isolate the crude Lidocaine by vacuum filtration, wash with cold water, and press dry.[2]
-
The crude product can be recrystallized from warm hexane (B92381) (approximately 1 mL of solvent per gram of crude product) to yield purified Lidocaine crystals.[2]
Visualizations
Lidocaine Synthesis Pathway
Caption: Chemical pathway for the two-step synthesis of Lidocaine.
Experimental Workflow for Lidocaine Synthesis
Caption: Step-by-step workflow for the synthesis and purification of Lidocaine.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of pharmaceuticals like Lidocaine and Ranolazine, using gas chromatography (GC). The methodologies outlined below are based on established principles for the analysis of structurally related chloroacetanilide and N-aryl acetamide (B32628) compounds and serve as a robust starting point for method development and validation.
Introduction
This compound (CAS No. 1131-01-7), also known as Chloroaceto-2,6-xylidide, is a critical precursor in various pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is essential for ensuring the quality and purity of active pharmaceutical ingredients (APIs). Gas chromatography, with its high resolution and sensitivity, is a well-suited technique for the analysis of this volatile compound. This document details recommended GC-FID and GC-MS methods, including sample preparation, chromatographic conditions, and expected performance metrics.
Recommended Analytical Methods
Two primary GC-based methods are proposed for the analysis of this compound:
-
GC-FID (Flame Ionization Detection): Ideal for routine quantification due to its robustness, linearity, and ease of use.
-
GC-MS (Mass Spectrometry): Provides definitive identification based on the mass spectrum of the analyte, making it an excellent tool for confirmation and impurity identification.
Method 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the accurate quantification of this compound in various sample matrices.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous matrix or a drug substance matrix into an organic solvent suitable for GC analysis.
-
Reagents and Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Methanol (B129727), HPLC grade[1]
-
Deionized water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Accurately weigh or measure a sample expected to contain this compound and dissolve or suspend it in a suitable volume of deionized water. For solid samples, initial dissolution in a small amount of a water-miscible solvent like methanol may be necessary.
-
Transfer the aqueous sample to a separatory funnel.
-
Add an equal volume of dichloromethane or ethyl acetate to the separatory funnel.
-
Add a small amount of NaCl to the aqueous layer to reduce the solubility of the analyte in the aqueous phase.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (bottom for DCM, top for ethyl acetate) contains the analyte.
-
Drain the organic layer into a clean collection flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter or decant the dried extract into a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for GC analysis.
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Chromatographic Conditions: The following conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Setting |
| GC Column | DB-WAX (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.5 mL/min |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp: 15 °C/min to 240 °CHold: 5 minutes at 240 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas | Nitrogen |
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the GC-FID method, based on data from analogous chloroacetanilide and Lidocaine analyses.[2][3][4] Validation would be required to establish these parameters for this specific analyte.
| Parameter | Expected Value |
| Expected Retention Time | 10 - 15 minutes (To be determined experimentally) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is intended for the definitive identification and confirmation of this compound.
Experimental Protocol
1. Sample Preparation
Sample preparation can be performed using the Liquid-Liquid Extraction protocol described in Method 1. For trace analysis, Solid Phase Extraction (SPE) may be considered.
-
Solid Phase Extraction (SPE) - Alternative Sample Preparation:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a small volume of ethyl acetate or methanol.
-
The eluate can be directly injected or concentrated as needed.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| GC Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutesRamp: 20 °C/min to 280 °CHold: 5 minutes at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40 - 350 amu |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation: Expected Quantitative and Qualitative Performance
For quantitative analysis using GC-MS in SIM mode, performance is expected to be similar to or better than GC-FID. Qualitative identification is based on the mass spectrum.
| Parameter | Expected Value/Information |
| Expected Retention Time | To be determined experimentally |
| Characteristic Mass Ions (m/z) | To be determined from the mass spectrum. Based on the structure, key fragments would be expected from the cleavage of the amide bond and loss of the chloroacetyl group. |
| Limit of Detection (LOD) (SIM mode) | 0.01 - 0.5 ng/g[5] |
| Limit of Quantification (LOQ) (SIM mode) | 0.03 - 1.5 ng/g[5] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Logical Relationship of Analytical Methods
References
- 1. japsonline.com [japsonline.com]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide and its Relation to Anti-Inflammatory Activity
A. Introduction and Clarification
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a chemical compound primarily recognized as a key intermediate in the synthesis of Lidocaine, a widely used local anesthetic.[1] While some chemical suppliers describe it as a nonsteroidal anti-inflammatory drug (NSAID)[2][3][4], a thorough review of scientific literature indicates that its principal role is in chemical manufacturing rather than as a therapeutic agent itself.[1]
However, the final product of its synthesis, Lidocaine, has demonstrated significant anti-inflammatory and immunomodulatory properties, which are the subject of ongoing research.[5][6][7][8] These effects are distinct from its anesthetic mechanism of action.[5][7] This document will focus on the anti-inflammatory applications and relevant experimental protocols for Lidocaine, the pharmacologically active compound derived from this compound.
B. Application Notes for Lidocaine as an Anti-Inflammatory Agent
Lidocaine has been shown to modulate the inflammatory response in various contexts, particularly in surgical settings.[7][8] Its anti-inflammatory applications are based on its ability to reduce the activation of immune cells, decrease the release of pro-inflammatory cytokines, and protect endothelial integrity.[5][7][8]
Key Applications:
-
Perioperative Inflammation: Intravenous administration of Lidocaine has been associated with a reduction in postoperative inflammatory markers, pain, and opioid consumption.[7][9]
-
Cytokine Storm Mitigation: Lidocaine has been suggested to play a role in managing conditions associated with excessive cytokine release, such as in severe infections.[6] It has been shown to decrease levels of key inflammatory markers like IL-1, IL-6, and TNF-α.[6][9]
-
Topical Inflammation: The anti-inflammatory properties of Lidocaine are utilized in managing inflammatory conditions such as burn wounds and certain types of arthritis.[6]
Mechanism of Anti-Inflammatory Action (Proposed): While the exact mechanism is still under investigation, it is believed that Lidocaine exerts its anti-inflammatory effects through multiple pathways[6]:
-
Reduction in the release of pro-inflammatory cytokines and prostaglandins.[5][7]
-
Modulation of membrane-ion transporters, which may affect cellular pH and cytokine release.[6]
A diagram illustrating the synthesis of Lidocaine from this compound is provided below.
Caption: Synthesis pathway of Lidocaine from its precursor.
The proposed signaling pathway for Lidocaine's anti-inflammatory effects is depicted in the following diagram.
Caption: Lidocaine's proposed anti-inflammatory mechanism.
C. Quantitative Data
The following table summarizes the effect of intravenous Lidocaine infusion on various inflammatory markers as identified in a systematic review and meta-analysis.
| Inflammatory Marker | Effect of Intravenous Lidocaine |
| Interleukin-6 (IL-6) | Significantly Reduced |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced |
| Interleukin-1 Receptor Antagonist (IL-1RA) | Significantly Reduced |
| Interleukin-8 (IL-8) | Significantly Reduced |
| Interleukin-17 (IL-17) | Significantly Reduced |
| High-Mobility Group Box 1 (HMGB-1) | Significantly Reduced |
| C-Reactive Protein (CRP) | Significantly Reduced |
| Interleukin-10 (IL-10) | No Significant Difference |
| Interleukin-1β (IL-1β) | No Significant Difference |
| Data sourced from a systematic review and meta-analysis of surgical patients.[9] |
D. Experimental Protocols
The following are generalized protocols for assessing the anti-inflammatory effects of a compound like Lidocaine.
1. In Vitro Cytokine Release Assay
Objective: To determine the effect of Lidocaine on the release of pro-inflammatory cytokines from immune cells.
Workflow Diagram:
Caption: Workflow for measuring cytokine release in vitro.
Methodology:
-
Cell Culture: Culture a suitable immune cell line (e.g., J774.A1 macrophages) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and allow them to adhere. Pre-treat the cells with varying concentrations of Lidocaine for a specified period (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
2. In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of Lidocaine in a rodent model of acute inflammation.
Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory environment for at least one week.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer Lidocaine (or a vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory insult.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treatment groups compared to the control group.
While this compound is a critical precursor in the synthesis of Lidocaine, it is Lidocaine itself that possesses well-documented anti-inflammatory properties. Researchers and drug development professionals interested in this chemical scaffold for anti-inflammatory purposes should focus their investigations on Lidocaine and its derivatives. The protocols and data presented here provide a framework for the continued exploration of Lidocaine's therapeutic potential beyond its anesthetic applications.
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. N-(2,6-ジメチルフェニル)クロロアセトアミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 1131-01-7: this compound [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunomodulatory Effects of Intravenous Lidocaine in Surgery: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stitches.today [stitches.today]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Ranolazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the critical role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in the synthesis of Ranolazine (B828), an antianginal therapeutic agent. This document outlines the primary synthetic pathways, detailed experimental protocols, and quantitative data derived from various established methods. The information is intended to serve as a practical guide for researchers and professionals involved in the synthesis and development of Ranolazine.
Introduction
Ranolazine is an important medication used for the treatment of chronic angina.[1] Its synthesis involves several key steps and intermediates, with this compound (CAS No. 1131-01-7) being a fundamental building block in many scalable production routes.[2][3] This intermediate is typically prepared by the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[3][4] From this key intermediate, two primary synthetic strategies are commonly employed to construct the final Ranolazine molecule. Understanding these pathways and the associated experimental parameters is crucial for efficient and high-purity synthesis.
Synthesis of Key Intermediate: this compound
The initial step in many Ranolazine synthesis processes is the production of this compound. This is achieved through the reaction of 2,6-dimethylaniline with either chloroacetyl chloride or chloroacetic anhydride.[4][5]
Caption: Synthesis of the key intermediate.
Table 1: Reported Conditions for Synthesis of this compound
| Starting Material (Aniline) | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity | Reference |
| 2,6-Dimethylaniline | Chloroacetyl Chloride | Triethylamine | Dichloromethane | 0 | 4 | 82 | - | [4] |
| 2,6-Dimethylaniline | Chloroacetyl Chloride | Sodium Carbonate | Ethyl Acetate | Ice-bath -> RT | 3 | 93 | - | [6] |
| 2,6-Dimethylaniline | Chloroacetyl Chloride | - | Water | 15-20 | 0.5 | 90 | Pure | [5] |
Experimental Protocol: Synthesis of this compound[6]
-
In a 250 mL three-neck flask, add 30.5 g (0.252 mol) of 2,6-dimethylaniline, 100 mL of ethyl acetate, and 26.5 g (0.25 mol) of sodium carbonate.
-
Place the flask in an ice-water bath to cool the mixture.
-
Dissolve 36.5 g (0.323 mol) of chloroacetyl chloride in 50 mL of ethyl acetate.
-
Add the chloroacetyl chloride solution dropwise to the three-neck flask.
-
After the addition is complete, remove the ice-water bath and allow the reaction to proceed for 3 hours at room temperature.
-
Upon completion, slowly add 100 mL of water to the reaction mixture while cooling in an ice-water bath.
-
Stir the mixture for 10 minutes and then filter the solid product.
-
The resulting filter cake, a white needle-like solid, is washed and dried under a vacuum to yield 46.3 g (93%) of this compound.[6]
Synthetic Pathways to Ranolazine
There are two primary, well-documented synthetic routes to Ranolazine starting from this compound. The main difference lies in the sequence of coupling the piperazine (B1678402) ring to the other two synthons.[5]
Pathway A: Formation of Piperazine Acetamide Intermediate First
This is the most commonly cited pathway. It involves reacting this compound with piperazine to form an intermediate, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. This intermediate is then condensed with an epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane, to yield Ranolazine.[4][7][8]
Caption: Pathway A for Ranolazine synthesis.
| Step | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | This compound, Piperazine | K₂CO₃ | Ethanol | 78-80 | 1 | 86.4 | 98.2 | [8] |
| 2 | N-(2,6-dimethylphenyl)-1-piperazinylacetamide, 1-chloro-3-(2-methoxyphenoxy)-2-propylalcohol* | K₂CO₃ | Methanol/Toluene | Reflux | 4.5 | - | 99.1 | [1] |
*Note: 1-chloro-3-(2-methoxyphenoxy)-2-propylalcohol is an alternative to the epoxide, generated from it.[6]
-
A mixture of this compound (25g, 0.13 mol), piperazine (25g, 0.29 mol), and potassium carbonate (25g, 0.18 mol) in ethanol (75 ml) is refluxed for 1 hour at 78-80 °C.
-
Reaction completion is monitored by thin-layer chromatography (TLC).
-
The reaction mass is diluted with demineralized water (200 ml), cooled, and filtered.
-
The filtrate is extracted with dichloromethane.
-
The combined organic layers are washed with water, and the solvent is distilled completely to yield 27.2 g (86.4%) of the title compound with a purity of 98.2% by HPLC.[8]
-
Into a reaction flask, successively add 2.5 g (0.01 mol) of 1-chloro-3-(2-methoxyphenoxy)-2-propylalcohol, 3.1 g (0.012 mol) of N-(2,6-dimethylphenyl)-1-piperazinylacetamide, and 4.1 g (0.03 mol) of potassium carbonate.
-
Add 25 ml of methanol and 50 ml of toluene as solvents.
-
Heat the mixture under reflux for 4.5 hours until the reaction is complete.
-
Post-reaction workup yields Ranolazine with a purity of 99.1% by HPLC.[1]
Pathway B: Formation of Piperazine Alcohol Intermediate First
In this alternative route, the epoxide (1-(2-methoxyphenoxy)-2,3-epoxypropane) is first reacted with piperazine to form 1-(2-methoxyphenoxy)-3-(N-piperazino)-2-hydroxypropane. This intermediate is then condensed with this compound to produce Ranolazine.[5][9]
Caption: Pathway B for Ranolazine synthesis.
This method is also effective, and the choice between Pathway A and B may depend on factors like impurity profiles, ease of purification of intermediates, and overall process economics.
Overall Synthetic Logic
The following diagram illustrates the relationship between the key starting materials and intermediates in the two primary synthetic pathways leading to Ranolazine, highlighting the central position of this compound.
Caption: Logical workflow of Ranolazine synthesis.
Application Notes
-
Versatility: this compound is a versatile and crucial intermediate not only for Ranolazine but also for other active pharmaceutical ingredients like Lidocaine.[2]
-
Process Optimization: Recent advancements focus on developing more environmentally friendly ("green") and efficient processes. This includes using water as a reaction medium, which can offer benefits in terms of cost, safety, and reduced organic waste.[5][10] An "all water" strategy has been proposed that reports high overall yields (69-77%) and minimizes impurity formation.[10]
-
Impurity Control: The purity of this compound and the subsequent piperazine intermediate is critical. The formation of N,N'-bis-alkylated piperazine is an unwanted side reaction that must be controlled, often by using an excess of piperazine or by adjusting reaction conditions.[10] Efficient removal of excess piperazine is also a key process consideration.[10]
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Final Product Purity: The choice of synthetic route and the careful execution of each step directly impact the purity of the final Ranolazine product. High purity (e.g., >99.9%) is often achieved through a final recrystallization step.[11]
Conclusion
This compound is an indispensable intermediate in the synthesis of Ranolazine. Its straightforward preparation from 2,6-dimethylaniline and its subsequent reactivity with piperazine form the foundation of the most common and scalable manufacturing routes. By providing detailed protocols and summarizing key quantitative data, this document serves as a valuable resource for chemists and researchers aiming to synthesize Ranolazine efficiently and with high purity. The continued optimization of these synthetic steps remains a key area of interest in pharmaceutical process development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | Reliable KSM [punagri.com]
- 3. nbinno.com [nbinno.com]
- 4. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 5. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 6. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]
- 7. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]
- 8. allindianpatents.com [allindianpatents.com]
- 9. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101560196A - High-purity ranolazine and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the typical solvents and bases used in this synthesis?
A2: Common solvents include glacial acetic acid, 1,2-dichloroethylene, and anhydrous ether.[1][4][5] The choice of base often depends on the solvent and reaction conditions, with sodium acetate (B1210297) in acetic acid and sodium hydroxide (B78521) in a biphasic system with 1,2-dichloroethylene being frequently reported.[1][4]
Q3: What is the expected yield for this reaction?
A3: Under optimized conditions, yields can be quite high, often in the range of 85-95%.[1][4] However, yields can be significantly lower if side reactions occur or if the reaction conditions are not well-controlled.
Q4: How can I assess the purity of my synthesized this compound?
A4: A key indicator of purity is the melting point. The theoretical melting point of the pure compound is around 145-151°C.[6][7] A broad or depressed melting point range suggests the presence of impurities.[6] Further characterization can be performed using techniques such as 1H-NMR, Mass Spectrometry, and HPLC.[5][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. 2. Side reactions: The highly reactive chloroacetyl chloride can react with other nucleophiles present. 3. Poor quality of starting materials: Impurities in the 2,6-dimethylaniline or chloroacetyl chloride can interfere with the reaction. | 1. Optimize reaction conditions: Ensure the reaction is stirred for the recommended duration (e.g., 1.5-4 hours) and the temperature is maintained within the optimal range (e.g., 10-35°C).[1][4] 2. Control addition of chloroacetyl chloride: Add the chloroacetyl chloride dropwise to the reaction mixture to minimize localized high concentrations and potential side reactions.[4] 3. Use pure reagents: Ensure the purity of the starting materials before commencing the synthesis. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent can result in an oily product. | 1. Purification: Attempt to purify the product. Recrystallization from a suitable solvent, such as aqueous ethanol, is a common method.[1] 2. Thorough drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[4] |
| Melting Point is Low and/or Broad | 1. Presence of unreacted starting materials: Residual 2,6-dimethylaniline or chloroacetyl chloride can depress the melting point. 2. Formation of byproducts: Side reactions can lead to the formation of impurities that affect the melting point. | 1. Washing: Wash the crude product thoroughly with water to remove any water-soluble impurities, such as sodium acetate or diethylammonium (B1227033) chloride if it's a subsequent step.[1] 2. Recrystallization: Recrystallize the product from a suitable solvent system to remove impurities.[1] |
| Formation of Colored Impurities | 1. Oxidation of 2,6-dimethylaniline: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts. 2. Decomposition of reagents or product: High reaction temperatures can sometimes lead to decomposition. | 1. Use an inert atmosphere: If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain temperature control: Carefully control the reaction temperature to avoid decomposition. |
Experimental Protocols
Synthesis of this compound in Acetic Acid [1]
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In an Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 ml of glacial acetic acid.
-
Cool the solution to 10°C in an ice bath.
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Slowly add 0.06 mol of chloroacetyl chloride to the solution under continuous stirring.
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After stirring for an additional 30 minutes, add a solution of 15 g of sodium acetate in 75 ml of water.
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A precipitate of this compound will form.
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Continue stirring the reaction mixture for one hour.
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Isolate the precipitate by suction filtration and wash it with water on the filter.
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Dry the product. If necessary, it can be recrystallized from aqueous ethanol.
Visualizations
Caption: A workflow diagram illustrating the synthesis of this compound and common troubleshooting pathways.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
- 1. is.muni.cz [is.muni.cz]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Solved Question: In the experiment of synthesis | Chegg.com [chegg.com]
- 7. This compound | 1131-01-7 [chemicalbook.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Optimization of reaction conditions for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported method is the nucleophilic acyl substitution reaction between 2,6-dimethylaniline (B139824) and chloroacetyl chloride.[1][2][3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5] Acetic acid is often used as a solvent for this reaction.[2]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 2,6-dimethylaniline and chloroacetyl chloride.[1][4] A base, such as sodium acetate (B1210297) or sodium hydroxide, is also required.[2][6] The choice of solvent can vary, with options including glacial acetic acid, ethyl acetate, and 1,2-dichloroethylene.[2][6][7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting materials (2,6-dimethylaniline) and the formation of the product.[8]
Q4: What are the typical physical properties of this compound?
A4: It is typically a white to brown crystalline powder or needles.[9] The melting point is reported to be in the range of 143-151°C.[9][10] It is soluble in chloroform (B151607) and methanol (B129727) but insoluble in water.[10]
Q5: What analytical techniques are used to confirm the identity and purity of the final product?
A5: The structure and purity of this compound can be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[8][11] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and readily hydrolyzes with water to form chloroacetic acid, which will not react with the aniline (B41778).[12][13] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inadequate Neutralization of HCl | The reaction produces hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive.[14][15] Ensure a sufficient amount of a suitable base (e.g., sodium acetate, sodium hydroxide) is used to neutralize the HCl as it forms. |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the reaction rate. Some protocols specify temperatures between 15-35°C.[6] If the temperature is too low, the reaction may be very slow. If it is too high, it could lead to side reactions. |
| Poor Quality Starting Materials | The purity of 2,6-dimethylaniline and chloroacetyl chloride is crucial. Use high-purity reagents to avoid side reactions and ensure optimal conversion. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 2,6-dimethylaniline | If the reaction does not go to completion, the starting aniline will remain as an impurity. Monitor the reaction by TLC to ensure all the starting material is consumed. The product can be purified by recrystallization from a suitable solvent like ethanol (B145695).[8] |
| Di-acylated Product | Although less common, it is possible for the aniline to react with two molecules of chloroacetyl chloride. Using a slight excess of the aniline or carefully controlling the stoichiometry can minimize this. |
| Side Products from Chloroacetyl Chloride | Chloroacetyl chloride is a potent lachrymator and can undergo self-condensation or react with other nucleophiles present.[4] Ensure it is added dropwise to the reaction mixture to maintain a low concentration and minimize side reactions. |
Data Presentation: Comparison of Reaction Conditions
| Solvent | Base | Temperature | Reaction Time | Yield | Reference |
| 1,2-dichloroethylene | 1N Sodium Hydroxide | 20-35°C | 1.5 hours | 95% | [6] |
| Ethyl Acetate | Sodium Carbonate | Room Temperature | 3 hours | 93% | [7] |
| Glacial Acetic Acid | Sodium Acetate | Heating | 4 minutes | 40% | [2] |
| Water | Not specified | 15-20°C | 30 minutes | 90% |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Ethyl Acetate
This protocol is adapted from a method reporting a high yield of the desired product.[7]
Materials:
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2,6-dimethylaniline
-
Chloroacetyl chloride
-
Sodium carbonate
-
Ethyl acetate
-
Water
-
Ice bath
-
Three-necked flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
To a 250 mL three-necked flask, add 30.5 g (0.252 mol) of 2,6-dimethylaniline, 100 mL of ethyl acetate, and 26.5 g (0.25 mol) of sodium carbonate.
-
Place the flask in an ice-water bath and stir the mixture.
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Dissolve 36.5 g (0.323 mol) of chloroacetyl chloride in 50 mL of ethyl acetate and place it in a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture.
-
After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 3 hours.
-
After 3 hours, cool the reaction mixture in an ice bath and slowly add 100 mL of water dropwise.
-
Stir the mixture thoroughly for 10 minutes.
-
Filter the resulting solid precipitate. The filter cake should be a white, needle-like solid.
-
Dry the solid under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
This is a general procedure for recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. Solved Synthesis of Lidocaine THE SYNTHESIS OF LIDOCAINE In | Chegg.com [chegg.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Answered: Lidocaine synthesis consists of two steps, 2,6-dimethylaniline (1) is treated with chloroacetyl chloride under weakly basic conditions to selectively generate… | bartleby [bartleby.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 8. ijpsr.info [ijpsr.info]
- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | 1131-01-7 [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chemistryconnected.com [chemistryconnected.com]
Technical Support Center: Purification of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common purification techniques for this compound are recrystallization and extraction. Column chromatography can also be employed for achieving higher purity.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound typically appears as white to beige crystalline powder or needles. The reported melting point is in the range of 143-151 °C. A sharp melting point within this range is a good indicator of purity.
Q3: What solvents are suitable for the recrystallization of this compound?
Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound. Other potential solvent systems could be explored, such as mixtures of ethanol and water, depending on the impurity profile. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity and to identify the presence of impurities.
-
Spectroscopic Methods (NMR, IR): 1H-NMR and IR spectroscopy can confirm the chemical structure and identify any residual impurities.
Q5: What are the main impurities I should expect in my crude this compound?
Common impurities may include unreacted starting materials such as 2,6-dimethylaniline (B139824) and chloroacetyl chloride, as well as byproducts from side reactions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | Too much solvent was used, and the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The cooling process is too rapid, leading to supersaturation. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| The compound is highly impure. | Consider a preliminary purification step like extraction before recrystallization. | |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the product. |
| Low recovery of the purified compound. | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during washing. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor separation of layers. | The densities of the organic and aqueous layers are too similar. | Add a different organic solvent with a significantly different density. |
| Low yield after extraction. | The compound has some solubility in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Incomplete extraction from the reaction mixture. | Ensure the pH of the aqueous layer is optimized for the extraction of the amide. |
Data Presentation
The following table provides an illustrative comparison of purification techniques for this compound. The values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 80 - 95 | > 98 | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the compound is significantly soluble at low temperatures. |
| Liquid-Liquid Extraction | > 90 | 90 - 98 | Good for removing water-soluble impurities and unreacted starting materials. | May not remove impurities with similar solubility to the product. |
| Column Chromatography (Silica Gel) | 60 - 80 | > 99 | Can achieve very high purity and separate closely related impurities. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
A reported synthesis of this compound achieved a 95% yield after purification by filtration and drying under reduced pressure.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point. The ideal solvent system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column without any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect the eluent in small fractions.
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Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material, 2,6-dimethylaniline (B139824).
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature, particularly when using less reactive solvents.[1] Ensure the 2,6-dimethylaniline is fully dissolved in the chosen solvent before adding the chloroacetyl chloride.[1] High-boiling point solvents like toluene (B28343) or DMF can be beneficial.[1]
-
-
Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.
-
Solution: Employing a slight excess of chloroacetyl chloride (e.g., 1.2 to 1.3 equivalents) can help drive the reaction to completion.[2] However, a large excess may lead to side product formation.
-
-
Base Selection and Concentration: The choice and amount of base are crucial for neutralizing the HCl byproduct generated during the reaction.
-
Solution: Weak inorganic bases like sodium acetate (B1210297), sodium carbonate, or potassium carbonate are commonly used.[2][3][4] The base should be sufficient to neutralize the liberated acid.[4] In some protocols, an aqueous solution of a strong base like sodium hydroxide (B78521) is used.[5]
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents where specified in the protocol.
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products is a common issue, particularly under harsh reaction conditions.
-
Diacylation: Although less common with sterically hindered anilines like 2,6-dimethylaniline, diacylation can occur if the reaction conditions are too forcing.[1]
-
Solution: Use a stoichiometric amount of chloroacetyl chloride or add it slowly to the reaction mixture to avoid a localized excess.[1]
-
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates.
-
Solution: Choose a solvent that is inert under the reaction conditions. Acetic acid, 1,2-dichloroethylene, ethyl acetate, and tetrahydrofuran (B95107) (THF) have been successfully used.[3][5][6][7]
-
-
Decomposition: At elevated temperatures, the acylating agent or the desired product may decompose.[1]
Question: The product has precipitated, but it appears oily or impure. What should I do?
Answer:
An oily or impure product can be due to trapped solvent, unreacted starting materials, or side products.
-
Insufficient Washing: The precipitate may not have been washed thoroughly.
-
Recrystallization: The crude product may require further purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the synthesis using acetic acid as a solvent?
A1: In the presence of acetic acid, 2,6-dimethylaniline can be protonated, forming an unreactive ammonium (B1175870) salt.[9][11] Sodium acetate acts as a buffer, neutralizing the hydrochloric acid produced during the reaction and ensuring that a sufficient amount of the free aniline (B41778) is available to react with the chloroacetyl chloride.[9][11]
Q2: Can I use a different acylating agent instead of chloroacetyl chloride?
A2: While chloroacetyl chloride is the most common acylating agent for this synthesis, chloroacetic anhydride (B1165640) can also be used.[2] The choice of acylating agent may require adjustments to the reaction conditions.
Q3: Is it necessary to perform this reaction in a fume hood?
A3: Yes, it is crucial to perform this synthesis in a well-ventilated fume hood. Chloroacetyl chloride is toxic, corrosive, and a lachrymator (causes tearing).[3][11] 2,6-dimethylaniline is also toxic and can be absorbed through the skin.[11]
Q4: What are some common solvents used for this synthesis and how do they compare?
A4: Several solvents can be used, and the choice can impact yield and reaction conditions.
-
Glacial Acetic Acid: A common solvent that also acts as a catalyst. Requires a base like sodium acetate to neutralize HCl.[3][11]
-
1,2-Dichloroethylene: Used in a biphasic system with aqueous sodium hydroxide, can give high yields (e.g., 95%).[5]
-
Ethyl Acetate: A less acidic solvent option, can also result in high yields (e.g., 93%).[6]
-
Water: An environmentally friendly option that has been shown to be effective, yielding up to 90%.[2]
-
Tetrahydrofuran (THF): Often used with an organic base like DBU at low temperatures.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Acylating Agent | Solvent | Base | Temperature | Reaction Time | Yield (%) | Reference |
| 2,6-dimethylaniline | Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | Cool to 10°C, then stir for 30 min | ~30 minutes | Not specified | [3] |
| 2,6-xylidine | Chloroacetyl chloride | 1,2-dichloroethylene | 1N Sodium Hydroxide | 20-35°C | 1.5 hours | 95% | [5] |
| 2,6-dimethylaniline | Chloroacetyl chloride | Ethyl Acetate | Not specified (ice-water bath) | Room Temperature | 3 hours | 93% | [6] |
| 2,6-dimethylaniline | Chloroacetyl chloride | Water | Not specified | 15-20°C | 30 minutes | 90% | [2] |
| 2,6-dimethylphenylamine | Not specified | Not specified | Not specified | Not specified | Not specified | 89% | [12] |
| Substituted aniline | Chloroacetyl chloride | Tetrahydrofuran (THF) | DBU | 0-5°C, then room temp | 3-6 hours | 75-95% | [7] |
Experimental Protocols
Protocol 1: Synthesis in Acetic Acid with Sodium Acetate[3]
-
In a fume hood, dissolve 0.05 mol of 2,6-dimethylaniline in 45 ml of glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add 0.06 mol of chloroacetyl chloride while maintaining continuous stirring.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Prepare a solution of 15 g of sodium acetate in 75 ml of water and add it to the reaction mixture.
-
A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Protocol 2: Synthesis in 1,2-Dichloroethylene with Sodium Hydroxide[5]
-
Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.
-
Add 1.6 L of a 1N aqueous sodium hydroxide solution and stir the mixture.
-
Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining an internal temperature between 20 and 35°C.
-
Stir the mixture at this temperature for an additional 1.5 hours.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Collect the resulting precipitate by filtration and dry it under reduced pressure to obtain the product.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Generalized reaction pathway for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 3. is.muni.cz [is.muni.cz]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. prepchem.com [prepchem.com]
- 6. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistryconnected.com [chemistryconnected.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: N-Acylation of 2,6-Dimethylaniline
Welcome to the Technical Support Center for the N-acylation of 2,6-dimethylaniline (B139824). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-acylation of 2,6-dimethylaniline in a question-and-answer format.
Question 1: My N-acylation reaction of 2,6-dimethylaniline is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-acylation of 2,6-dimethylaniline are a frequent challenge, primarily due to the steric hindrance from the two ortho-methyl groups and the reduced nucleophilicity of the nitrogen atom. Here are several potential causes and corresponding solutions:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride (B1165640) may not be reactive enough to overcome the steric barrier.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride or benzoyl chloride). Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]
-
-
Inadequate Catalyst or Lack Thereof: For sterically hindered anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For particularly challenging substrates, stronger bases or alternative catalysts like clay catalysts may be beneficial.[1]
-
-
Protonation of the Amine: The reaction can generate acidic byproducts (e.g., HCl when using an acyl chloride) that protonate the starting aniline (B41778), rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. Sodium acetate (B1210297) can also be used for this purpose.[2]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gentle heating (e.g., 40-60 °C) can help overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation, so it is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
Answer: Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:
-
Diacylation: Although less common with highly hindered anilines like 2,6-dimethylaniline, diacylation can occur if the reaction conditions are too forcing.
-
Solution: Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents) or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
-
Unreacted Starting Material: The most common impurity is often unreacted 2,6-dimethylaniline.
-
Solution: Ensure the stoichiometry of the acylating agent is appropriate (a slight excess of 1.1 to 1.5 equivalents can be used). Also, allow for sufficient reaction time, monitoring for completion by TLC.
-
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Purifying the 2,6-dimethylaniline by distillation if it appears discolored can also be beneficial.
-
-
C-Acylation (Friedel-Crafts Reaction): This is generally not a significant side reaction under standard N-acylation conditions. The amino group is a strong Lewis base that will react with any Lewis acid catalyst required for Friedel-Crafts acylation. This forms a deactivated anilinium salt, making the aromatic ring less susceptible to electrophilic aromatic substitution.[3] To achieve C-acylation, the amino group typically needs to be protected first.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of 2,6-dimethylaniline?
A1: The primary challenge is the significant steric hindrance created by the two methyl groups at the ortho positions to the amino group. This steric bulk shields the nitrogen atom, hindering the approach of the electrophilic acylating agent and reducing the nucleophilicity of the amine.[1]
Q2: Should I use an acyl chloride or an acid anhydride for the N-acylation of 2,6-dimethylaniline?
A2: For hindered anilines like 2,6-dimethylaniline, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst like DMAP and/or at elevated temperatures.
Q3: What is the role of DMAP in the N-acylation of hindered anilines?
A3: 4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered aniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[1]
Q4: Can Friedel-Crafts acylation occur on the aromatic ring of 2,6-dimethylaniline during N-acylation?
A4: Direct Friedel-Crafts acylation on 2,6-dimethylaniline is highly unlikely under typical N-acylation conditions. The amino group is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used for Friedel-Crafts reactions.[3] This acid-base reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring, making it resistant to electrophilic aromatic substitution.[3]
Quantitative Data Summary
| Acylating Agent | Catalyst/Base | Temperature | Expected Yield | Common Side Products |
| Acetic Anhydride | None | Room Temp. | Low to Moderate | Unreacted Starting Material |
| Acetic Anhydride | Pyridine/Triethylamine | Room Temp. - 60°C | Moderate | Unreacted Starting Material |
| Acetic Anhydride | DMAP | Room Temp. | High | Minimal |
| Acetyl Chloride | Pyridine/Triethylamine | 0°C to Room Temp. | High | Minimal |
| Chloroacetyl Chloride | Sodium Acetate/Acetic Acid | Room Temp. | High (89% reported)[4] | Minimal |
Experimental Protocols
Protocol 1: N-Acetylation of 2,6-Dimethylaniline using Acetyl Chloride and a Base
This protocol describes a general procedure for the N-acetylation of 2,6-dimethylaniline using a reactive acyl chloride and a non-nucleophilic base.
-
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
-
Triethylamine or Pyridine
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Degradation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Alachlor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, commonly known as Alachlor (B1666766).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Alachlor?
A1: Alachlor undergoes both abiotic and biotic degradation. The main pathways include:
-
Microbial Degradation: This is the primary mechanism of Alachlor degradation in soil and water.[1][2][3] It typically begins with N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), which can be further transformed into 2,6-diethylaniline.[2] Subsequent steps can involve the formation of aniline (B41778) and catechol.[2]
-
Abiotic Degradation: This includes processes like hydrolysis and ozonation. Hydrolysis is a significant pathway in aquatic environments, especially under alkaline conditions.[4] Ozonation and advanced oxidation processes can also effectively degrade Alachlor, leading to the formation of various byproducts through oxidation of the arylethyl group, N-dealkylation, and cleavage of the benzene (B151609) ring. Photodegradation is generally considered a minor contributor to its overall degradation.[1]
Q2: What are the major degradation products of Alachlor?
A2: Several degradation products of Alachlor have been identified. Some of the most common include:
-
2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA)
-
2,6-diethylaniline
-
7-ethylindoline
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N-(2,6-diethylphenyl) formamide
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Alachlor ethane (B1197151) sulfonic acid (ESA)
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Alachlor oxanilic acid (OA)
The formation of these products depends on the degradation conditions (e.g., microbial species, pH, presence of oxygen).[2][5]
Q3: What is the typical half-life of Alachlor in soil and water?
A3: The half-life of Alachlor varies depending on environmental conditions:
-
Soil: In aerobic soil, the half-life typically ranges from 6 to 15 days.[1] Under anaerobic conditions, the degradation can be considerably faster.[1] Factors such as soil type, organic matter content, moisture, and temperature can significantly influence the half-life.[3][5]
-
Water: The half-life of Alachlor in water due to hydrolysis is approximately 17 days and is pH-dependent, being faster at higher pH levels.[4]
Troubleshooting Guides
Problem 1: Inconsistent or slow degradation rates in microbial cultures.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The optimal pH for Alachlor biodegradation by bacterial consortia is around 7.5.[6] Verify and adjust the pH of your culture medium. |
| Nutrient Limitation | The presence of additional carbon and nitrogen sources can enhance microbial degradation.[6] Try supplementing your medium with glucose, sodium citrate, or ammonium (B1175870) nitrate.[6] |
| Low Bioavailability | In soil matrices, Alachlor can be strongly sorbed to organic matter, reducing its availability to microorganisms.[5] Consider using a sludge-amended soil for comparison, as higher sorption may lead to a longer half-life.[5] |
| Inappropriate Microbial Strain | Not all soil microorganisms degrade Alachlor effectively. Ensure you are using a known Alachlor-degrading strain or an enriched microbial consortium from a contaminated site.[2] |
Problem 2: Difficulty in identifying and quantifying Alachlor and its metabolites.
| Possible Cause | Troubleshooting Step |
| Inadequate Analytical Method | Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the preferred methods for analyzing Alachlor and its degradation products.[2][5] Ensure your method is optimized for the target analytes. |
| Poor Sample Extraction | Efficient extraction from soil or water samples is crucial. Microwave-assisted extraction (MAE) followed by solid-phase extraction (SPE) can be an effective method for soil samples.[7] For liquid cultures, a simple liquid-liquid extraction with a suitable organic solvent may be sufficient. |
| Metabolite Polarity | Degradation products of Alachlor can have a wide range of polarities. A single analytical method may not be suitable for all metabolites. Consider using both GC-MS for less polar compounds and HPLC-MS for more polar metabolites like ESA and OA.[5] |
| Matrix Effects | Soil and culture medium components can interfere with the analysis. Use appropriate sample cleanup steps and consider using matrix-matched standards for calibration. |
Quantitative Data Summary
Table 1: Half-life of Alachlor under Different Conditions
| Matrix | Conditions | Half-life (days) | Reference |
| Aerobic Soil | - | 6 - 15 | [1] |
| Natural Soil | Sunlight exposure | 4.2 ± 0.1 | [5] |
| Sludge-amended Soil | Sunlight exposure | 5.8 ± 0.8 | [5] |
| Water | Hydrolysis (pH dependent) | 17 | [4] |
| Inoculated Soil | 25% moisture | 7.16 | [6] |
Table 2: Degradation Efficiency of Alachlor by Microorganisms
| Microorganism | Initial Concentration | Time | Degradation (%) | Reference |
| Acinetobacter sp. GC-A6 | 100 mg/L | 48 hours | 100% | [2] |
| Bacterial Consortium | Variable | 10 days | 94% (with ammonium nitrate) | [6] |
| Bacterial Consortium | 6.7 mg/g soil | 30 days | 74% (in inoculated soil) | [6] |
Experimental Protocols
1. Microbial Degradation of Alachlor in Liquid Culture
This protocol is adapted from the methodology used to study the degradation of Alachlor by Acinetobacter sp. GC-A6.[2]
-
Prepare Mineral Medium: Prepare a mineral medium containing all necessary salts and trace elements, but with Alachlor as the sole carbon source.
-
Inoculum Preparation: Culture the selected microbial strain in a suitable growth medium until it reaches the logarithmic growth phase.
-
Inoculation: Inoculate the mineral medium containing a known concentration of Alachlor (e.g., 100 mg/L) with the prepared microbial culture.
-
Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).
-
Sampling: At regular intervals, withdraw aliquots of the culture for analysis.
-
Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or subjected to extraction.
-
Analysis: Analyze the concentration of Alachlor and its metabolites using HPLC or GC-MS.
2. Analysis of Alachlor and its Metabolites by GC-MS
This is a general protocol for the analysis of Alachlor and its less polar metabolites.
-
Sample Extraction: Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate). For soil samples, use a method like microwave-assisted extraction with a solvent mixture (e.g., methanol/water).
-
Concentration and Cleanup: Concentrate the extract and perform a cleanup step if necessary (e.g., using solid-phase extraction).
-
GC-MS Conditions:
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds of interest.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).
-
-
Identification and Quantification: Identify compounds based on their retention times and mass spectra compared to authentic standards. Quantify using a calibration curve.
Visualizations
Caption: Proposed microbial degradation pathway of Alachlor.
Caption: General experimental workflow for studying Alachlor degradation.
References
- 1. Alachlor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The following sections offer detailed solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthesis process, which typically involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride.[1][2] Potential impurities include:
-
Unreacted Starting Materials: 2,6-dimethylaniline and chloroacetyl chloride.[3]
-
Side-Reaction Products: Diacylated byproducts or other compounds formed from side reactions.
-
Salts: Ammonium salts formed from the reaction of 2,6-dimethylaniline with HCl (a byproduct of the main reaction), or salts from any base used as an acid scavenger.[4]
-
Residual Solvents: Solvents used during the synthesis and workup, such as dichloroethane or ethers.[5][6]
-
Water: Residual moisture from the workup process.
Q2: My final product has a low melting point and appears off-white or brownish. What is the likely cause?
A2: A low or broad melting point and discoloration are typical indicators of impurities. The presence of unreacted 2,6-dimethylaniline, which can oxidize and darken over time, is a common cause of color. Residual solvents or other side-products can also depress the melting point.
Q3: How can I effectively remove unreacted 2,6-dimethylaniline from my product?
A3: Unreacted 2,6-dimethylaniline can be removed by washing the crude product with a dilute acid solution, such as 1M HCl. The basic amine will be protonated to form a water-soluble salt, which can then be separated in the aqueous phase. This should be followed by a water wash to remove any remaining acid.
Q4: What is the best method for removing residual salts from the product?
A4: Residual salts can be removed by washing the crude product with deionized water. Since this compound has low solubility in water, the salts will dissolve in the aqueous phase and can be separated.[6]
Q5: I am observing a second, less polar spot on my TLC plate. What could this be?
A5: A less polar spot could indicate the presence of a non-polar impurity. If the reaction was not driven to completion, it might be unreacted chloroacetyl chloride, although this is highly reactive and likely to be consumed during workup. Another possibility is a non-polar byproduct. Column chromatography is the most effective method for separating such impurities.
Troubleshooting Guides
Issue 1: Product fails to crystallize or oils out during recrystallization.
| Possible Cause | Troubleshooting Step |
| High level of impurities | Wash the crude product with dilute acid and then water to remove basic and water-soluble impurities before attempting recrystallization. |
| Incorrect solvent system | Screen for an appropriate recrystallization solvent. Good options to start with are ethanol (B145695), isopropanol, or toluene. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature. |
| Supersaturation | Scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product can also initiate crystallization. |
| Insufficient cooling | Ensure the solution is cooled slowly to allow for proper crystal formation. A sudden drop in temperature can cause the product to oil out. |
Issue 2: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during washes | Minimize the volume of wash solutions used. Ensure the pH of the aqueous phase is appropriate to prevent product loss (neutral to slightly acidic). |
| Incomplete precipitation/crystallization | After cooling, allow sufficient time for the product to fully crystallize. Cooling the flask in an ice bath can improve recovery. |
| Product remains in the mother liquor | Concentrate the mother liquor and attempt a second crop of crystals. Alternatively, purify the residue by column chromatography. |
Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Removal of Amine Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Repeat the wash if necessary.
-
Water Wash: Wash the organic layer with deionized water to remove residual acid.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Purification Method | Typical Purity (by HPLC) | Expected Yield Range | Key Impurities Removed |
| Recrystallization | >98% | 60-85% | Unreacted starting materials, minor side-products |
| Acid-Base Extraction | >95% | 80-95% | 2,6-dimethylaniline, other basic impurities |
| Column Chromatography | >99% | 50-80% | A wide range of impurities, including non-polar byproducts |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 1131-01-7 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Lidocaine and Ranolazine.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges encountered during laboratory, pilot-plant, and industrial-scale production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Yield | Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of starting materials. | - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for byproduct formation.- Ensure efficient mixing to maintain homogeneity, especially at a larger scale where mass transfer limitations can be significant. |
| Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the hydrolysis of chloroacetyl chloride and the formation of di-acylated products. | - Maintain strict temperature control, as the reaction is exothermic. The slow, controlled addition of chloroacetyl chloride is crucial.- Ensure the starting 2,6-dimethylaniline (B139824) is of high purity, as impurities can catalyze side reactions. | |
| Product Loss During Workup: The product may be lost during extraction, washing, or filtration steps. | - Optimize the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with the chosen organic solvent to ensure maximum recovery.- Carefully select the filter medium and ensure proper technique to avoid product loss during filtration. | |
| Product is Oily and Fails to Solidify | Presence of Impurities: Residual solvent or byproducts can act as an impurity, hindering crystallization. | - Ensure the complete removal of the reaction solvent under reduced pressure.- Attempt to induce crystallization by adding a seed crystal of pure this compound.- Triturate the oil with a non-polar solvent, such as hexane, to encourage solidification. If this fails, purification by column chromatography may be necessary. |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the product. | - Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the product is soluble and a non-solvent can be effective.- Control the cooling rate during crystallization; slow cooling often promotes the formation of well-defined crystals over oils. | |
| Slow Filtration Rate | Fine Crystal Size: The formation of very fine particles can clog the filter medium. | - Optimize the crystallization process to encourage the growth of larger crystals. This can be achieved through slow cooling, controlled agitation, and the use of an appropriate solvent.- Consider using a filter aid, such as celite, to improve the filtration rate. However, ensure compatibility with the product and downstream processes. |
| Inadequate Filtration Setup: The filter type and size may not be appropriate for the scale of the operation. | - Select a filter with a suitable pore size and surface area for the batch size.- Ensure a proper seal in the filtration apparatus to maintain an effective pressure differential. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent and economically viable method is the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: How critical is temperature control during the reaction?
A2: Temperature control is paramount. The reaction between 2,6-dimethylaniline and chloroacetyl chloride is exothermic, and poor heat management can lead to an increase in side reactions, reducing both yield and purity. On a large scale, efficient heat dissipation through a well-designed reactor cooling system is essential. The dropwise addition of chloroacetyl chloride at a controlled rate is a standard practice to manage the exotherm.
Q3: What are the common impurities found in the final product?
A3: Common impurities can include unreacted 2,6-dimethylaniline, residual chloroacetyl chloride, and byproducts from side reactions. One significant impurity can be the di-acylated product where two molecules of chloroacetyl chloride react with one molecule of 2,6-dimethylaniline. Hydrolysis of the product to N-(2,6-dimethylphenyl)acetamide can also occur if water is present during the reaction or workup. Analytical techniques such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify these impurities.[3]
Q4: How can I improve the purity of my final product?
A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical for effective purification. Ethanol is a commonly used solvent for recrystallization.[4] Column chromatography can also be employed for purification, especially at a smaller scale or for achieving very high purity.
Q5: What safety precautions should be taken when handling the reagents?
A5: Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 2,6-dimethylaniline is toxic and can be absorbed through the skin, so handling with care and appropriate PPE is also crucial. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Typical Yield Range (%) | Notes |
| Glacial Acetic Acid | 40 - 60 | Traditional solvent, but can lead to lower yields. |
| Ethanol | 50 - 70 | A greener alternative, but may require longer reaction times. |
| Acetone | 45 - 68 | Can lead to the formation of imine and enamine byproducts, affecting purity. |
| Ethyl Acetate (B1210297) | 58 - 95 | Can provide very clean product with high yields, sometimes requiring a second filtration. |
| Tetrahydrofuran (THF) | 76 - 90 | Often results in high yields and clean product. |
Note: Yields are dependent on specific reaction conditions such as temperature, reaction time, and stoichiometry.
Experimental Protocols
Detailed Methodology for Laboratory-Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.0 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 - 1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
In a separate beaker, prepare a solution of sodium acetate in deionized water.
-
Slowly add the sodium acetate solution to the reaction mixture with vigorous stirring.
-
Cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual acetic acid and salts.
-
Dry the product under vacuum to a constant weight.
Mandatory Visualization
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship Diagram: Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot low yield issues during the synthesis.
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Safe Handling and Storage of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 1131-01-7). Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1][2] | Warning [1][2][3][4][5] | H302: Harmful if swallowed.[3][6] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark)[1][2] | Warning [1][2][3][4][5] | H315: Causes skin irritation.[1][2][4][5][6][7][8] |
| Serious Eye Irritation (Category 2/2A) | GHS07 (Exclamation Mark)[1][2] | Warning [1][2][3][4][5] | H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark)[1][2] | Warning [1][2][3][4][5] | H335: May cause respiratory irritation.[1][2][4][5][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with this compound? A1: The primary health risks include being harmful if swallowed, causing significant skin irritation, and leading to serious eye irritation.[1][2][3][4][5][6] Inhalation of dust may also cause respiratory tract irritation.[1][2][4][5][8]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical? A2:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety glasses conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][3][5][9][10]
-
Skin Protection: Wear impervious protective gloves and a lab coat or other protective clothing to prevent skin contact.[1][3][4][5][9][10] Gloves should be inspected before use, and proper removal technique must be followed.[1]
-
Respiratory Protection: Use only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][3][5][9][10] For nuisance dust exposure, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1]
Q3: What are the correct storage conditions for this compound? A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4][5][9] The storage area should be secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][9]
Q4: What should I do in case of accidental exposure? A4:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3][4][5][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[1][4][5][8][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4][5][8][9]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and get medical help immediately.[1][3][4][8][9]
Q5: How should I handle a spill of this material? A5: First, ensure you are wearing appropriate PPE. Evacuate unnecessary personnel and ensure adequate ventilation.[1] Prevent the spill from entering drains or waterways.[1][4] Avoid generating dust.[1][3] Carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[1][4][5] Use spark-proof tools if necessary.[3]
Q6: What are the proper procedures for firefighting? A6: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1][3][4][5][8][9] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][4][5] Thermal decomposition can produce irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][4][5]
Q7: How do I dispose of waste this compound? A7: Disposal must be handled by a licensed professional waste disposal service. Dispose of the container and unused contents in accordance with all applicable federal, state, and local environmental regulations.[1][3][4][5][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| A faint, sweet, or acrid odor is detected in the storage area. | Improperly sealed container; Contamination on exterior of container. | Immediately check that all containers are tightly sealed. Wearing appropriate PPE, wipe down the exterior of all containers and the storage shelf with a suitable solvent. Increase ventilation and monitor the area. |
| The solid material appears discolored, clumped, or moist. | Exposure to moisture or air due to improper sealing; Chemical incompatibility. | The compound is noted as being hygroscopic.[1] Do not use the material if its integrity is compromised. Segregate the container and consult with a safety officer for proper disposal procedures. Review storage protocol to ensure containers are sealed and stored away from incompatible substances. |
| Visible dust was generated during weighing or transfer. | Improper handling technique; Inadequate engineering controls (e.g., lack of fume hood). | Stop work immediately. If a significant amount of dust is airborne, evacuate the immediate area and allow dust to settle. Re-evaluate the handling procedure to minimize dust generation. Always handle this compound inside a chemical fume hood or a ventilated enclosure.[1][3][4] |
Experimental Protocols
Protocol 1: Standard Procedure for Weighing and Handling
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure an eyewash station and safety shower are accessible.[5]
-
Engineering Controls: Perform all handling operations, including weighing and transfers, inside a certified chemical fume hood to ensure adequate ventilation.[1][3][4]
-
PPE: Don all required PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][3][4]
-
Handling: Gently open the container, avoiding any actions that could generate dust. Use a clean spatula to transfer the desired amount of the compound to a secondary container.
-
Post-Handling: Tightly reseal the primary container.[1][2][4] Decontaminate the spatula and the weighing vessel. Clean the work surface within the fume hood.
-
Hygiene: After handling is complete and before leaving the laboratory, remove gloves correctly and wash hands thoroughly with soap and water.[2][3][4] Do not eat, drink, or smoke in the work area.[3][4]
Protocol 2: Emergency Procedure for Spill Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don required PPE, including respiratory protection if the spill is large or dust is present.[1]
-
Containment: Prevent further spread of the solid. Do not allow the chemical to enter drains.[1][4]
-
Cleanup: Carefully sweep up the spilled material.[1][5] Avoid any action that creates dust.[1][3] Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and environmental health and safety office, as per institutional policy.
Visual Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols to facilitate informed method selection for quality control, stability testing, and research purposes.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.15 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Specificity | High (separates from impurities) | High (separates volatile impurities) | Low (prone to interference) |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amide compounds and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatible applications, formic acid is recommended over phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and can be used for the quantification of this compound, potentially requiring derivatization to improve volatility.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol (B129727) or Dichloromethane (GC grade)
-
This compound reference standard
-
(Optional) Derivatizing agent (e.g., a silylating agent like BSTFA)
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode)
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of a suitable solvent like methanol or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If derivatization is required, follow a validated protocol to enhance the volatility of the analyte.
UV-Visible Spectrophotometry Method
This is a simpler and faster method, suitable for the analysis of pure samples or simple formulations where interfering substances are minimal.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or Ethanol (UV grade)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the calibration curve.
-
Measurement: Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the sample.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.
References
Comparative Analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in the selection and development of these compounds for various therapeutic applications.
This compound is a key chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the widely used local anesthetic and antiarrhythmic drug, Lidocaine. The structural backbone of this compound offers a versatile scaffold for the development of a wide range of analogs with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This guide delves into a comparative study of these analogs, presenting quantitative data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Performance Data
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetamide (B32628) side chain. The following tables summarize the quantitative data from various studies to provide a clear comparison of their efficacy.
Anticancer Activity of Phenylacetamide Derivatives
The cytotoxic effects of various N-(substituted phenyl)-2-chloroacetamide analogs have been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented below. Doxorubicin, a standard anticancer agent, is included for comparison.
| Compound ID | R Group (Substitution on Phenyl Ring) | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2 |
A Comparative Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide and Other Chloroacetamides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic performance of 2-Chloro-N-(2,6-dimethylphenyl)acetamide against other N-substituted chloroacetamides. Chloroacetamides are a versatile class of reagents widely employed in organic synthesis due to the reactive C-Cl bond, making them valuable precursors for a diverse range of molecules, including pharmaceuticals and agrochemicals. This guide presents quantitative data from various studies to facilitate the selection of appropriate chloroacetamide derivatives for specific synthetic applications.
Performance in Chemical Synthesis: A Comparative Analysis
The primary application of this compound is as a key intermediate in the synthesis of the widely used local anesthetic, lidocaine.[1][2][3] Its synthetic utility, however, extends to being a model substrate in various chemical transformations. The performance of this compound and other N-substituted chloroacetamides in synthesis is often evaluated based on reaction yield, purity of the product, and reaction kinetics.
Table 1: Comparative Synthesis Yields of Various N-Substituted Chloroacetamides
The following table summarizes the reported yields for the synthesis of this compound and other representative N-substituted chloroacetamides via the reaction of the corresponding aniline (B41778) with chloroacetyl chloride.
| Chloroacetamide Derivative | Substituent on Phenyl Ring | Yield (%) | Reference |
| This compound | 2,6-di-CH₃ | 89 | [4] |
| 2-Chloro-N-phenylacetamide | H | 86 | [5] |
| 2-Chloro-N-(4-methylphenyl)acetamide | 4-CH₃ | 89 | [5] |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | 4-OCH₃ | 84 | [5] |
| 2-Chloro-N-(2-methoxyphenyl)acetamide | 2-OCH₃ | 59.62 | [6] |
| 2-Chloro-N-(4-chlorophenyl)acetamide | 4-Cl | 65 | [5] |
| 2-Chloro-N-(3-chlorophenyl)acetamide | 3-Cl | 70.32 | [6] |
| 2-Chloro-N-(2-chlorophenyl)acetamide | 2-Cl | 82.14 | [6] |
| 2-Chloro-N-(4-bromophenyl)acetamide | 4-Br | Not Specified | [5] |
| 2-Chloro-N-(4-iodophenyl)acetamide | 4-I | Not Specified | [5] |
| 2-Chloro-N-(4-acetylphenyl)acetamide | 4-COCH₃ | Not Specified | [5] |
| 2-Chloro-N-(4-cyanophenyl)acetamide | 4-CN | Not Specified | [5] |
| 2-Chloro-N-(3-cyanophenyl)acetamide | 3-CN | Not Specified | [5] |
| 2-Chloro-N-(4-nitrophenyl)acetamide | 4-NO₂ | 23.90 | [6] |
| 2-Chloro-N-methyl-N-phenylacetamide | N-CH₃ | 25.80 | [6] |
| 2-Chloro-N-[2-(phenylamino)phenyl]-acetamide | 2-NHPh | 60.0 | [7] |
Analysis: The data indicates that the substitution pattern on the phenyl ring significantly influences the reaction yield. Steric hindrance from ortho-substituents, as seen in the 2,6-dimethylphenyl derivative, does not necessarily lead to lower yields, with an 89% yield reported.[4] In contrast, the presence of a strongly deactivating nitro group in the para position results in a significantly lower yield of 23.90%.[6]
Table 2: Comparative Reactivity in Nucleophilic Substitution Reactions
The utility of chloroacetamides as synthetic intermediates is largely dependent on the reactivity of the C-Cl bond in nucleophilic substitution reactions. The following table presents the second-order rate constants for the reaction of various para-substituted N-aryl-2-chloroacetamides with thiophenol.
| N-Aryl-2-chloroacetamide | Substituent (para) | Hammett Constant (σₚ) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate | Reference |
| N-(4-Methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | -0.27 | 0.085 | 0.45 | [8] |
| N-(4-Methylphenyl)-2-chloroacetamide | 4-CH₃ | -0.17 | 0.112 | 0.59 | [8] |
| N-Phenyl-2-chloroacetamide | H | 0.00 | 0.190 | 1.00 | [8] |
| N-(4-Chlorophenyl)-2-chloroacetamide | 4-Cl | 0.23 | 0.365 | 1.92 | [8] |
| N-(4-Nitrophenyl)-2-chloroacetamide | 4-NO₂ | 0.78 | 1.250 | 6.58 | [8] |
Analysis: The reactivity of the chloroacetamide is significantly influenced by the electronic nature of the substituent on the aryl ring.[8] Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the α-carbon, leading to a faster reaction rate. Conversely, electron-donating groups, like a methoxy (B1213986) group, decrease the reaction rate.[8] This trend is consistent with a typical SN2 reaction mechanism.
Experimental Protocols
General Synthesis of N-Aryl-2-chloroacetamides
This protocol is a representative method for the synthesis of N-aryl-2-chloroacetamides.[5][9]
Materials:
-
Appropriate substituted aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Glacial acetic acid
-
Saturated sodium acetate (B1210297) solution
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid in a suitable flask.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution with stirring.
-
After the addition is complete, continue stirring for a short period.
-
Add a saturated solution of sodium acetate in water to the reaction mixture.
-
The N-aryl-2-chloroacetamide product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Kinetic Study of Nucleophilic Substitution
This protocol outlines a general method for comparing the reactivity of different N-aryl-2-chloroacetamides.[8]
Materials:
-
N-Aryl-2-chloroacetamide of interest
-
Nucleophile (e.g., thiophenol)
-
Solvent (e.g., methanol)
-
Internal standard for analysis (e.g., naphthalene)
-
HPLC or NMR spectrometer
Procedure:
-
Prepare stock solutions of the N-aryl-2-chloroacetamide, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
Initiate the reaction by mixing the solutions of the chloroacetamide and the nucleophile at a constant temperature (e.g., 25°C).
-
At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent).
-
Analyze the quenched samples using HPLC or NMR to determine the concentration of the remaining N-aryl-2-chloroacetamide.
-
Plot the concentration of the reactant versus time and determine the second-order rate constant (k₂) from the integrated rate law for a second-order reaction.
Visualizations
Logical Workflow for Chloroacetamide Synthesis and Reactivity Assessment
Caption: Workflow for chloroacetamide synthesis and analysis.
Hippo Signaling Pathway Inhibition by Chloroacetamide Fragments
Recent research has identified chloroacetamide fragments as covalent inhibitors of the TEAD-YAP1 interaction, a key component of the Hippo signaling pathway, which is often dysregulated in cancer.[10][11][12]
Caption: Chloroacetamide inhibition of the Hippo pathway.
Mechanism of Action of Chloroacetamide Herbicides
Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[13][14][15]
Caption: Inhibition of VLCFA synthesis by chloroacetamides.
References
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. wssa.net [wssa.net]
- 15. researchgate.net [researchgate.net]
Efficacy comparison of herbicides derived from 2-Chloro-N-(2,6-dimethylphenyl)acetamide
A detailed guide for researchers on the performance of Alachlor (B1666766), Metolachlor (B1676510), Acetochlor, and Butachlor, key derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
This guide provides an objective comparison of the efficacy of four prominent chloroacetamide herbicides: Alachlor, Metolachlor, Acetochlor, and Butachlor. These pre-emergence herbicides are widely utilized for the control of annual grasses and certain small-seeded broadleaf weeds in major crops. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in susceptible weed seedlings. This document synthesizes experimental data to offer a clear comparison of their performance, details the methodologies used in these efficacy trials, and visualizes key biological and experimental processes.
Comparative Efficacy Data
The herbicidal efficacy of chloroacetamides can be influenced by factors such as application rate, weed species, and environmental conditions. The following tables summarize quantitative data from various field studies, offering a comparative look at their performance against key weed species.
Table 1: Efficacy Against Palmer Amaranth (B1665344) (Amaranthus palmeri)
| Herbicide | Application Rate (lbs ai/A) | % Control (14 Days After Treatment) | Study Reference |
| Acetochlor | 1.125 | 96% | [1] |
| Metolachlor | 1.33 | ~96% | [1] |
| S-Metolachlor | 0.98 | ~96% | [1] |
Note: Data indicates comparable high levels of control for Acetochlor and Metolachlor formulations on Palmer amaranth in early post-emergence applications. S-metolachlor is a more active isomer of metolachlor, allowing for lower application rates.[2]
Table 2: Efficacy Against Barnyardgrass (Echinochloa crus-galli)
| Herbicide | Application Rate (g ai/ha) | Weed Control Outcome | Study Reference |
| Butachlor | 1250 - 1750 | Effective control up to 6 weeks after application | [3] |
| Butachlor | 700 (in mixture) | Multiple resistant populations survived 2x and 4x this rate | [4][5] |
| Acetochlor & Metolachlor | Similar levels of control | Both provide effective control of barnyardgrass | [6] |
Note: Efficacy can vary significantly based on the development of herbicide resistance within local weed populations.[4]
Table 3: General Weed Control Spectrum Comparison
| Herbicide | Key Strengths | Additional Notes | Source |
| Acetochlor | Slightly better control of pigweed species, suppression of common lambsquarters and common ragweed. | Has activity on smartweed and velvetleaf. | [6] |
| S-Metolachlor | Longer soil residual activity than acetochlor. | Requires less moisture for activation compared to acetochlor. | [6] |
| Alachlor | Similar efficacy to metolachlor on average, but performance can vary in specific conditions. | Has a shorter half-life in aquatic systems compared to metolachlor (18.7-21.0 days vs 33.0-46.2 days). | [7] |
| Butachlor | Widely used for pre-emergence control of annual grasses in rice cultivation. | Effective at rates of 1.25 to 1.5 kg/ha against barnyardgrass. | [8] |
Experimental Protocols
The data presented is derived from standardized field efficacy trials. Below is a detailed methodology representative of the experiments cited.
Objective: To evaluate and compare the efficacy of different pre-emergence chloroacetamide herbicides on target weed species under field conditions.
-
Experimental Design:
-
Layout: A randomized complete block design (RCBD) is typically used with 3 to 4 replications to account for field variability.[3][9]
-
Plot Size: Individual plots generally consist of four rows with dimensions around 38 inches in width and 40 feet in length.[1]
-
Controls: Each experiment includes both untreated (weedy check) and weed-free (hand-weeded) control plots for comparison.[3]
-
-
Site Preparation and Planting:
-
The experimental site is selected based on a known and uniform infestation of the target weed species (e.g., Amaranthus palmeri, Echinochloa crus-galli).
-
Standard agronomic practices for the specific crop (e.g., corn, cotton, rice) are followed for tillage, fertilization, and planting.
-
To ensure consistent weed pressure, target weed seeds may be broadcast over the trial area before the final tillage operation.[10]
-
-
Herbicide Application:
-
Timing: Herbicides are applied as pre-emergence treatments, typically within a few days of planting and before crop or weed emergence.[1]
-
Equipment: Applications are made using a calibrated backpack or tractor-mounted sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Application Volume: Spray volumes are standardized, often around 15 to 20 gallons per acre (GPA), to simulate commercial application practices.
-
Rates: Herbicides are applied at various rates, including the manufacturer's recommended label rate (1x), as well as lower (0.5x) and higher (2x) rates to determine dose-response and crop safety margins.[11]
-
-
Data Collection and Evaluation:
-
Weed Control: Visual efficacy ratings are conducted at set intervals, such as 7, 14, 28, and 56 days after treatment (DAT).[12] Ratings are based on a percentage scale where 0% represents no weed control and 100% represents complete weed death, compared to the untreated control.[13]
-
Crop Injury (Phytotoxicity): Crop tolerance is assessed visually at the same intervals as weed control ratings, noting any symptoms such as stunting, chlorosis, or stand reduction.[12]
-
Weed Density and Biomass: In some studies, weed counts per unit area and the dry weight of surviving weeds are measured to provide more quantitative data.
-
Yield: At the end of the growing season, the crop from the central rows of each plot is harvested to determine the final yield, which serves as a key indicator of overall weed management effectiveness.[3]
-
-
Statistical Analysis:
-
All collected data (visual ratings, weed counts, biomass, yield) are subjected to analysis of variance (ANOVA).
-
Mean separation tests (e.g., Fisher's LSD at P ≤ 0.05) are used to determine statistically significant differences between herbicide treatments.
-
Visualizations
The following diagrams illustrate the mechanism of action for chloroacetamide herbicides and a typical workflow for an efficacy trial.
Caption: Mechanism of action of chloroacetamide herbicides.
Caption: Standard workflow for a herbicide efficacy field trial.
References
- 1. cotton.org [cotton.org]
- 2. assets.syngenta-us.com [assets.syngenta-us.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetochlor vs Metolachor for Weed Control in Corn | Weekly Crop Update [sites.udel.edu]
- 7. Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms | U.S. Geological Survey [usgs.gov]
- 8. benchchem.com [benchchem.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. cotton.org [cotton.org]
- 11. peaceforageseed.ca [peaceforageseed.ca]
- 12. newss.org [newss.org]
- 13. ars.usda.gov [ars.usda.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Through a detailed comparison with structurally similar molecules, this document offers a practical framework for the structural confirmation of the target compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The structural integrity of this compound is unequivocally confirmed by the following spectroscopic data. For a robust comparison, data for two alternative compounds, N-(2,6-dimethylphenyl)acetamide and 2-Bromo-N-(2,6-dimethylphenyl)acetamide, are presented alongside.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3250-3300 (N-H stretch) , ~1660-1680 (C=O stretch, Amide I) , ~1530-1550 (N-H bend, Amide II) , ~770-790 (C-Cl stretch) , ~2920-2980 (C-H stretch, methyl) |
| N-(2,6-dimethylphenyl)acetamide | ~3250-3300 (N-H stretch), ~1650-1670 (C=O stretch, Amide I), ~1540-1560 (N-H bend, Amide II), Not Applicable, ~2920-2980 (C-H stretch, methyl)[1] |
| 2-Bromo-N-(2,6-dimethylphenyl)acetamide | ~3250-3300 (N-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~650-670 (C-Br stretch) , ~2920-2980 (C-H stretch, methyl)[2][3] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.8 (s, 1H, NH) , ~7.1-7.2 (m, 3H, Ar-H) , ~4.2 (s, 2H, COCH₂Cl) , ~2.2 (s, 6H, Ar-CH₃) [4][5] |
| N-(2,6-dimethylphenyl)acetamide | ~7.5 (s, 1H, NH), ~7.0-7.1 (m, 3H, Ar-H), ~2.1 (s, 3H, COCH₃), ~2.2 (s, 6H, Ar-CH₃)[6] |
| 2-Bromo-N-(2,6-dimethylphenyl)acetamide | ~7.9 (s, 1H, NH), ~7.1-7.2 (m, 3H, Ar-H), ~4.0 (s, 2H, COCH₂Br) , ~2.2 (s, 6H, Ar-CH₃)[7] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~164 (C=O) , ~135 (Ar-C) , ~132 (Ar-C) , ~128 (Ar-CH) , ~127 (Ar-CH) , ~43 (COCH₂Cl) , ~18 (Ar-CH₃) [5] |
| N-(2,6-dimethylphenyl)acetamide | ~169 (C=O), ~135 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~24 (COCH₃), ~18 (Ar-CH₃)[8] |
| 2-Bromo-N-(2,6-dimethylphenyl)acetamide | ~165 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~29 (COCH₂Br) , ~18 (Ar-CH₃)[3] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₀H₁₂ClNO | 197.66 | 197/199 [M]⁺ (isotope pattern for Cl) , 121 [(CH₃)₂C₆H₃NH₂]⁺ , 77 [C₆H₅]⁺ |
| N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | 163 [M]⁺, 121 [(CH₃)₂C₆H₃NH₂]⁺, 43 [CH₃CO]⁺[6][9] |
| 2-Bromo-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂BrNO | 242.12 | 241/243 [M]⁺ (isotope pattern for Br) , 121 [(CH₃)₂C₆H₃NH₂]⁺, 77 [C₆H₅]⁺[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation : Solid samples are prepared using the KBr pellet method.[5][10] A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then compressed under high pressure to form a transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[11][12] The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[4][5]
-
¹³C NMR : The proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).[5]
-
2.3 Mass Spectrometry (MS)
-
Instrumentation : An Electron Ionization Mass Spectrometer (EI-MS) is employed.
-
Sample Introduction : The solid sample is introduced directly into the ion source via a direct insertion probe.
-
Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13][14]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
Visualizing the Analytical Workflow and Molecular Structures
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the chemical structures of the compared compounds.
References
- 1. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(1131-01-7) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
- 10. This compound(1131-01-7) IR Spectrum [chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Purity Analysis of Synthesized 2-Chloro-N-(2,6-dimethylphenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the manufacturing of pharmaceuticals such as Lidocaine and Ranolazine.[1][2][3] Objective evaluation of product purity is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares the performance of several common analytical techniques, supported by experimental data and detailed protocols.
Introduction to Purity Analysis
This compound (CAS No. 1131-01-7) is a white to beige crystalline powder.[4][5] Its purity is a critical quality attribute, as impurities can affect the stability, safety, and efficacy of the final drug product. Purity analysis involves the identification and quantification of these impurities, which can originate from starting materials, by-products of the synthesis, or degradation of the compound itself.
A multi-faceted approach utilizing various analytical techniques is often employed to gain a complete understanding of the impurity profile. The most common methods for the purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the desired level of sensitivity, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Provides structural information and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantification of the main compound and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR). |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water). | Dissolution in a volatile solvent (e.g., dichloromethane). | Dissolution in a deuterated solvent (e.g., CDCl₃). |
| Sensitivity | High (typically ppm level). | Very high (typically ppb to ppm level). | Lower for impurity detection compared to chromatographic methods. |
| Selectivity | High, can be tuned by adjusting chromatographic conditions. | Very high, combines chromatographic separation with mass analysis. | High, provides detailed structural information. |
| Quantification | Excellent, based on peak area relative to a standard. | Good, can be performed using calibration curves. | Excellent for the main component (qNMR), less precise for low-level impurities. |
| Throughput | High, suitable for routine quality control. | Moderate, longer run times compared to HPLC. | Lower, requires longer acquisition times for good signal-to-noise. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity analysis. The following sections provide standardized methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities. A reverse-phase HPLC method is commonly employed.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment and MS compatibility)[6]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acid). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
-
Inject 1 µL of the solution into the GC-MS system.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used for the accurate determination of the purity of the main compound without the need for a specific reference standard of the same compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Internal standard with a known purity (e.g., maleic anhydride)
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30)
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification)
-
Number of Scans: 16 or higher for good signal-to-noise ratio
Sample and Standard Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in a known volume of CDCl₃ in a volumetric flask.
-
Transfer an aliquot to an NMR tube.
Data Processing and Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Impurity Profile and Identification
A thorough understanding of the potential impurities is crucial for developing a robust purity analysis method. Impurities in synthesized this compound can include:
-
Starting Materials: Unreacted 2,6-dimethylaniline (B139824) and chloroacetyl chloride.[2]
-
By-products: Products from side reactions occurring during the synthesis.
-
Degradation Products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light. A common degradation pathway for related amides involves hydrolysis of the amide bond.[7][8]
One of the known impurities is Lidocaine EP Impurity H, which is chemically identical to this compound itself when it is present as an impurity in Lidocaine.[9]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[7][8]
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 7 days.
Samples are analyzed by a suitable stability-indicating method (typically HPLC) after exposure to these conditions to assess the extent of degradation and to identify any new impurity peaks.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.
Caption: Workflow for the purity analysis of this compound.
Caption: Relationship between analytical techniques and purity attributes.
Conclusion
The purity of synthesized this compound is a critical parameter that must be rigorously controlled. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the compound's purity and impurity profile. HPLC is the workhorse for quantitative purity determination and analysis of non-volatile impurities, while GC-MS is indispensable for identifying and quantifying volatile impurities. NMR spectroscopy provides invaluable structural confirmation and can be used for accurate quantitative analysis. The choice of method or combination of methods should be based on the specific needs of the analysis and validated to ensure reliable and accurate results. This guide provides the foundational information for researchers and drug development professionals to establish a robust purity testing strategy for this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 3. This compound | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Page loading... [guidechem.com]
- 6. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Analysis of the Biological Activity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The information presented herein is curated from experimental data to assist researchers and professionals in drug development and agricultural sciences in understanding the structure-activity relationships and potential applications of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Overview of Biological Activities
Derivatives of this compound, a class of compounds known as chloroacetamides, have demonstrated a broad spectrum of biological activities. Primarily recognized for their herbicidal properties, these compounds have also been investigated for their antifungal and antibacterial potential. The core structure, consisting of a chloroacetyl group linked to a substituted aniline, is a key determinant of their biological function, which often involves covalent interaction with biological macromolecules. Modifications to the N-phenyl ring and the chloroacetyl moiety can significantly modulate the potency and selectivity of these derivatives.
Comparative Quantitative Data
The biological activity of various chloroacetamide derivatives is summarized below. It is important to note that direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature. Therefore, data from closely related N-substituted phenyl-2-chloroacetamides and other relevant chloroacetamide herbicides are presented to illustrate the impact of structural modifications on their biological effects.
Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of 2-chloro-N-phenylacetamide against various fungal strains. While not exact derivatives of the 2,6-dimethylphenyl compound, these data provide valuable insights into the antifungal potential of the chloroacetamide scaffold.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide [1][2][3][4][5][6]
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (2 strains) | 128 | 512 |
| Candida albicans (4 strains) | 256 | 1024 |
| Candida parapsilosis (3 strains) | 128 | 1024 |
| Candida parapsilosis (3 strains) | 256 | 1024 |
| Aspergillus flavus (various strains) | 16 - 256 | 32 - 512 |
Antibacterial Activity
The antibacterial activity of various N-substituted acetamide (B32628) derivatives is presented below. These studies highlight the influence of different substituents on the phenyl ring on their efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of N-substituted Acetamide Derivatives [7][8][9]
| Compound | Derivative Substitution | Bacterial Strain | MIC (µM) |
| CD-7 | 3-chlorophenyl | Staphylococcus aureus | 0.6 |
| CD-9 | 2-pyrimidyl | Staphylococcus aureus | 0.9 |
| CD-10 | α-phenyl, 2-pyrimidyl | Staphylococcus aureus | 0.4 |
| CD-10 | α-phenyl, 2-pyrimidyl | Bacillus subtilis | 0.1 |
| ND-6 | α-phenyl, 2-methoxyphenyl | Bacillus subtilis | 0.6 |
| ND-7 | 3-chlorophenyl | Bacillus subtilis | 0.7 |
Note: CD and ND prefixes refer to derivatives of Ciprofloxacin and Norfloxacin, respectively, with an N4-acetamide substitution.
Herbicidal Activity
The herbicidal activity of chloroacetamides is typically evaluated by determining the concentration required for 50% inhibition (IC50) of a specific biological process, such as very-long-chain fatty acid (VLCFA) synthesis.
Table 3: Herbicidal Activity of Chloroacetamides [10]
| Herbicide | Target Process | Plant Species | IC50 (nM) |
| Metazachlor | VLCFA formation | Cucumber | 10 - 100 |
| Metazachlor | VLCFA formation | Barley | 10 - 100 |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)[1]
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.
-
Incubation: The plates are incubated at a temperature and duration appropriate for the fungal species being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
MFC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MFC is the lowest concentration that results in no fungal growth on the subculture plate after incubation.
Herbicidal Activity Assay (Inhibition of VLCFA Synthesis)[10]
This assay measures the incorporation of a radiolabeled precursor into very-long-chain fatty acids.
-
Plant Material: Seedlings of the target plant species are used.
-
Herbicide Treatment: The seedlings are exposed to various concentrations of the chloroacetamide herbicide.
-
Radiolabeling: A radiolabeled precursor, such as [14C]-malonic acid or [14C]-stearic acid, is supplied to the seedlings.
-
Lipid Extraction: After an incubation period, the total lipids are extracted from the plant tissue.
-
Fatty Acid Analysis: The fatty acids are transmethylated to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography coupled with a radioactivity detector.
-
IC50 Calculation: The inhibition of the synthesis of VLCFAs (fatty acids with more than 18 carbon atoms) is quantified, and the IC50 value is calculated as the herbicide concentration that reduces VLCFA synthesis by 50% compared to the untreated control.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of antifungal compounds.
Proposed Mechanism of Herbicidal Action of Chloroacetamides
Caption: Inhibition of VLCFA elongase by chloroacetamide herbicides.
Postulated Antifungal Mechanism of Action
Caption: Potential antifungal targets of chloroacetamide derivatives.
Conclusion
Derivatives of this compound represent a versatile class of biologically active molecules. Their primary and well-established application is in agriculture as herbicides, where their mode of action is the inhibition of very-long-chain fatty acid synthesis. Furthermore, the broader class of chloroacetamides exhibits promising antifungal and antibacterial activities. The data suggest that substitutions on the N-phenyl ring significantly influence the antimicrobial spectrum and potency. Future research should focus on synthesizing and systematically evaluating a wider range of this compound derivatives to establish clear structure-activity relationships for antimicrobial applications and to explore their potential in drug development. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their antifungal and antibacterial effects.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
A-Guide-to-Understanding-and-Assessing-Cross-reactivity-of-2-Chloro-N-(2,6-dimethylphenyl)acetamide-in-Analytical-Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of Lidocaine. Due to its structural similarity to the parent drug, this compound, also known as Lidocaine Impurity H, poses a significant risk of interference in assays designed to quantify amide-type local anesthetics.[1][2][3][4] This document outlines the principles of cross-reactivity, presents comparative data from related compounds, and provides detailed experimental protocols for assessing assay specificity.
Introduction to this compound
This compound is a critical precursor in the chemical synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[5][6] The synthesis involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form this intermediate, which is then reacted with diethylamine (B46881) to yield Lidocaine.[5][6] As a process-related impurity, its presence in final drug products must be carefully monitored. The structural relationship between the impurity and the active pharmaceutical ingredient (API) is visualized in the synthesis pathway below.
Figure 1. Synthesis pathway of Lidocaine showing the intermediate role of this compound.
Given its persistence as a potential impurity, understanding its behavior in analytical assays is paramount for ensuring the accuracy and reliability of pharmaceutical quality control.
The Challenge of Immunoassay Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying molecules, but they are susceptible to interference from structurally similar compounds.[7] This phenomenon, known as cross-reactivity, occurs when an antibody, designed to bind a specific target analyte, also binds to other molecules present in the sample.[7][8] In the context of Lidocaine quantification, antibodies raised against Lidocaine may also recognize this compound due to shared structural motifs.
Consequences of Cross-Reactivity:
-
Overestimation: Falsely elevated concentrations of the target analyte.
-
Inaccurate Dosing: Potential for incorrect dosage adjustments in therapeutic drug monitoring.
-
Failed Lot Release: Inaccurate impurity profiling can lead to batch rejection in manufacturing.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), offer a more specific alternative by separating compounds based on their physical properties before detection, thus avoiding the issue of antibody cross-reactivity.[1][9]
Figure 2. Logical diagram comparing the specificity of immunoassays versus HPLC for analyzing structurally similar compounds.
Comparative Cross-Reactivity Data
While specific quantitative cross-reactivity data for this compound in Lidocaine assays is not extensively published, studies on the cross-reactivity among different amide-type local anesthetics highlight the prevalence of this issue. These data serve as a crucial proxy, underscoring the necessity of validating assay specificity against known impurities.
The following table summarizes findings from studies investigating delayed hypersensitivity and cross-reactivity between Lidocaine and other local anesthetics. A positive result in these tests indicates recognition by the same biological components (immune cells or antibodies), which is analogous to cross-reactivity in an immunoassay.
| Compound | Assay Type | Lidocaine Result | Mepivacaine Result | Bupivacaine Result | Reference |
| Lidocaine | Patch Test | Positive (+++) | Negative | Not Tested | [10] |
| Lidocaine | Intradermal Test | Positive (++) | Positive (scarce) | Negative | [10] |
| Lidocaine | Intradermal Test | 3/8 Patients Positive | 1/8 Patients Positive | 0/8 Patients Positive | [11] |
| Various Amides | Skin/Provocation | - | Cross-reactivity demonstrated within the amide group | - | [12] |
Note: The data above illustrates cross-reactivity in biological systems. While not direct immunoassay data, it strongly suggests that antibodies developed against one amide-type anesthetic are likely to recognize other structurally related molecules, including synthesis impurities.
Experimental Protocols for Assessing Cross-Reactivity
To ensure assay specificity, it is essential to perform validation studies. Below are detailed protocols for two common analytical approaches.
Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the degree to which this compound interferes with the detection of Lidocaine in a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
96-well microtiter plates
-
Lidocaine-BSA conjugate (for coating)
-
Anti-Lidocaine primary antibody
-
This compound
-
Lidocaine standard
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat wells with 100 µL of Lidocaine-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of the Lidocaine standard.
-
Prepare serial dilutions of this compound.
-
Add 50 µL of the standard or the impurity dilution to the appropriate wells.
-
Add 50 µL of the anti-Lidocaine primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with wash buffer.
-
Development: Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-30 minutes).
-
Stopping: Add 50 µL of stop solution.
-
Reading: Read absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of Lidocaine and the impurity that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: % Cross-Reactivity = (IC50 of Lidocaine / IC50 of Impurity) x 100
Figure 3. Experimental workflow for a competitive ELISA to determine cross-reactivity.
HPLC Method for Specific Quantification
This HPLC protocol allows for the separation and distinct quantification of Lidocaine and this compound (Impurity H), thereby eliminating cross-reactivity.[9]
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Lidocaine and Impurity H reference standards
-
Sample diluent (e.g., Methanol/Water mixture)
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 230 nm[9]
-
Column Temperature: 45°C[9]
-
Injection Volume: 30 µL[9]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-10 min: Linear gradient to 55% B
-
10-20 min: Linear gradient to 100% B
-
20-35 min: Return to 10% B for equilibration[9]
-
Procedure:
-
Standard Preparation: Prepare stock solutions of Lidocaine and Impurity H in the diluent. Create a mixed standard solution and a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks for Lidocaine and Impurity H based on their retention times, as determined from the standard injections. Calculate the concentration of each analyte using the peak area and the calibration curve.
Conclusion
The structural similarity between this compound and Lidocaine makes it a probable cross-reactant in immunoassays. While specific data on this impurity is limited, evidence from related amide-type anesthetics demonstrates a high potential for assay interference. For applications requiring high specificity and accurate quantification, such as pharmaceutical quality control, robust analytical methods like HPLC are superior.[1] Researchers relying on immunoassays must perform rigorous validation, including cross-reactivity testing using the protocols outlined in this guide, to ensure data integrity.
References
- 1. halocolumns.com [halocolumns.com]
- 2. CAS 1131-01-7: this compound [cymitquimica.com]
- 3. This compound [lgcstandards.com]
- 4. store.usp.org [store.usp.org]
- 5. is.muni.cz [is.muni.cz]
- 6. This compound | 1131-01-7 | Benchchem [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthesis Routes for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate
2-Chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the synthesis of the widely used local anesthetic Lidocaine and other pharmaceutical agents, can be produced through several synthetic pathways. The choice of a particular route can significantly impact yield, purity, cost-effectiveness, and overall process safety. This guide provides a detailed comparison of the most common synthesis routes, supported by experimental data, to aid researchers and production chemists in making informed decisions.
At a Glance: Performance Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the three primary synthesis routes to this compound.
| Performance Metric | Route 1: Amidation in Acetic Acid | Route 2: Amidation in Dichloroethylene | Route 3: Isocyanate-based Synthesis |
| Reported Yield | 85-90% | 95%[1] | 89%[2] |
| Purity | High (Recrystallization may be needed) | High | High (Purification by extraction and concentration)[2] |
| Reaction Temperature | Initial cooling to 10°C, then warming[3] | 20-35°C[1] | -78°C to Room Temperature[2] |
| Reaction Time | ~1.5 - 2 hours[3] | ~3 hours[1] | Varies (not specified) |
| Key Reagents | 2,6-Dimethylaniline (B139824), Chloroacetyl chloride, Acetic acid, Sodium acetate[3] | 2,6-Dimethylaniline, Chloroacetyl chloride, 1,2-Dichloroethylene, Sodium hydroxide[1] | 2,6-Dimethylphenyl isocyanate, Chloroiodomethane, Methyl lithium-lithium bromide[2] |
| Solvent | Acetic acid[3] | 1,2-Dichloroethylene[1] | Anhydrous ether[2] |
| Safety Considerations | Chloroacetyl chloride is corrosive and a lachrymator. Acetic acid is corrosive. | 1,2-Dichloroethylene is a regulated solvent. Chloroacetyl chloride is corrosive and a lachrymator. | Methyl lithium is highly reactive and pyrophoric. Chloroiodomethane is toxic. Requires very low temperatures. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and logical flow of each synthesis route.
Detailed Experimental Protocols
For reproducibility and accurate comparison, the detailed experimental methodologies for each synthesis route are provided below.
Route 1: Amidation of 2,6-Dimethylaniline in Acetic Acid
This is a widely adopted and well-documented laboratory-scale synthesis.
Procedure:
-
In a suitable flask, 2,6-dimethylaniline (0.05 mol) is mixed with 45 ml of concentrated acetic acid.[3]
-
The solution is cooled to 10°C using an ice bath.[3]
-
While maintaining the temperature, chloroacetyl chloride (0.06 mol) is added slowly with continuous stirring.[3]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.[3]
-
A solution of 15 g of sodium acetate in 75 ml of water is then added to the reaction mixture, which leads to the precipitation of the product.[3]
-
The mixture is stirred for another hour.[3]
-
The precipitate of this compound is collected by suction filtration.[3]
-
The collected solid is washed with water on the filter and then dried.[3] If necessary, the product can be recrystallized from aqueous ethanol.
Route 2: Amidation of 2,6-Dimethylaniline in 1,2-Dichloroethylene
This industrial-scale method offers a high yield and avoids the use of acetic acid.
Procedure:
-
In a 4 L vessel, 182 g of 2,6-xylidine is dissolved in 1,2-dichloroethylene.[1]
-
To this solution, 1.6 L of a 1N aqueous sodium hydroxide solution is added, and the mixture is stirred.[1]
-
Chloroacetyl chloride (203 g) is added dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[1]
-
The reaction mixture is then stirred for an additional 1.5 hours at the same temperature.[1]
-
The mixture is allowed to separate into two layers, and the organic layer is collected.[1]
-
The organic layer is concentrated under reduced pressure, leading to the precipitation of the product.[1]
-
The precipitate is collected by filtration.[1]
-
The final product is dried under reduced pressure to yield 282 g (95%) of this compound.[1]
Route 3: Synthesis from 2,6-Dimethylphenyl Isocyanate
This route offers an alternative starting material and reaction mechanism.
Procedure:
-
A solution of 2,6-dimethylphenyl isocyanate (1.0 eq.) in anhydrous ether (1 M concentration) is cooled to -78°C.[2]
-
Chloroiodomethane (1.5 eq.) is added slowly to this solution.[2]
-
After 2 minutes, a 1.5 M solution of methyl lithium-lithium bromide (1.25 equiv.) in ether is added dropwise over 5 minutes.[2]
-
The reaction mixture is stirred at -78°C for a specified time.[2]
-
Upon completion, the reaction is quenched by adding an aqueous ammonium chloride solution.[2]
-
The cooling bath is removed, and the mixture is stirred until it reaches room temperature.[2]
-
The product is extracted with ether.[2]
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the pure product.[2] A reported yield for a similar procedure is 89%.[2]
References
A Structural and Functional Comparison of N-(2,6-diethylphenyl)acetamide and its Analogs as Voltage-Gated Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of N-(2,6-diethylphenyl)acetamide with its close structural analogs, Lidocaine and Tocainide. Due to the limited publicly available experimental data for N-(2,6-diethylphenyl)acetamide, this comparison leverages the extensive research on Lidocaine and Tocainide to provide a predictive analysis of its potential biological activity. All three compounds share a core N-phenylacetamide structure, suggesting a similar mechanism of action as voltage-gated sodium channel blockers.
Structural Comparison
The core structure of these compounds consists of an acetamide (B32628) group linked to a disubstituted phenyl ring. The nature of the substituents on both the phenyl ring and the acetamide nitrogen dictates their physicochemical properties and biological activity.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2,6-diethylphenyl)acetamide | N-(2,6-diethylphenyl)acetamide | C₁₂H₁₇NO | 191.27 | |
| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | C₁₄H₂₂N₂O | 234.34 | |
| Tocainide | 2-amino-N-(2,6-dimethylphenyl)propanamide | C₁₁H₁₆N₂O | 192.26 |
Key Structural Differences:
-
N-(2,6-diethylphenyl)acetamide: Possesses two ethyl groups on the phenyl ring and an unsubstituted acetamide nitrogen.
-
Lidocaine: Features two methyl groups on the phenyl ring and a diethylamino group on the acetamide nitrogen. This tertiary amine is crucial for its local anesthetic activity.
-
Tocainide: Also has two methyl groups on the phenyl ring but incorporates a primary amine on the alpha-carbon of the propanamide side chain, making it a chiral molecule.
Predicted Biological Activity and Mechanism of Action
Based on the structural similarities to Lidocaine and Tocainide, N-(2,6-diethylphenyl)acetamide is predicted to function as a voltage-gated sodium channel (VGSC) blocker . These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
Signaling Pathway of Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for this class of compounds is the inhibition of sodium ion influx through voltage-gated sodium channels. By binding to a site within the pore of the channel, these molecules stabilize the channel in an inactivated state, preventing its return to the resting state and subsequent opening. This leads to a decrease in neuronal excitability and conduction, resulting in local anesthesia and antiarrhythmic effects.
Safety Operating Guide
Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals
For immediate reference, treat 2-Chloro-N-(2,6-dimethylphenyl)acetamide and any contaminated materials as hazardous waste.[1][2] Disposal must be conducted through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[1][3]
This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1131-01-7), a compound commonly used in chemical synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4] It is also harmful if swallowed.[5]
-
Environmental Hazards : While specific ecotoxicity data is largely unavailable, the compound should not be allowed to enter drains, waterways, or soil.[1][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. The required PPE includes:
-
Hand Protection : Wear impervious, chemical-resistant gloves.[3][4]
-
Eye/Face Protection : Use tightly fitting safety goggles or a face shield.[5]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin contact.[4]
-
Respiratory Protection : In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.[3]
Spill Management and Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1] Avoid allowing the substance to enter drains.[3]
-
Cleanup : For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[3] Moisten the material slightly to prevent it from becoming airborne if necessary.[6]
-
Collection : Place the spilled material and any contaminated cleaning supplies into a suitable, labeled, and closed container for disposal.[3]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.
Step-by-Step Disposal Plan:
-
Waste Identification : Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, filter paper, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7] The storage area should be secure and accessible only to authorized personnel.
-
Arranging for Pickup : Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and transport of the hazardous waste.
-
Incineration : Where permissible and facilities are available, chemical incineration with an afterburner and scrubber is a suggested disposal method.[3] This should only be performed by a licensed disposal company.
Contaminated Packaging Disposal : Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[3] Rinsing the container may be an option, but the rinsate must also be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1131-01-7 | [1] |
| Molecular Formula | C10H12ClNO | [3] |
| Molecular Weight | 197.66 g/mol | [3] |
| Melting Point | 150-151 °C |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2-Chloro-N-(2,6-dimethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Chloro-N-(2,6-dimethylphenyl)acetamide, including personal protective equipment (PPE) recommendations, operational plans for handling and storage, and proper disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to minimize risk.
Hazard Summary
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2)[1][2][3] |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2A)[1][2][3] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2][3] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Wear protective gloves (inspected prior to use) and impervious clothing.[1][2][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[2][4] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to ensure a safe laboratory environment.
Handling and Storage:
-
Handling:
-
Storage:
Spill and Accidental Release Measures:
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning Up:
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as an unused product.[2]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][6] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Logical workflow for safe chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
